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  • Product: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
  • CAS: 933702-05-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive analysis and predicted spectral data for the ¹H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine . As a molecule incorporating both a pyrrolidine and a tetrahydrofuran moiety linked by an ether, its structural elucidation relies heavily on the precise interpretation of its NMR spectra. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Structural Significance of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both pyrrolidine and tetrahydrofuran rings in a multitude of biologically active molecules.[1][2] The pyrrolidine ring is a common scaffold in pharmaceuticals, while the tetrahydrofuran motif is present in numerous natural products.[3][4] The ether linkage introduces conformational flexibility, making a thorough understanding of its three-dimensional structure, often elucidated through NMR, critical for understanding its biological activity.

NMR spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules in solution.[5][6] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is predicted to exhibit a series of multiplets in the upfield region, characteristic of saturated heterocyclic systems. The presence of electronegative oxygen and nitrogen atoms will induce downfield shifts for adjacent protons.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2' (THF)3.9 - 4.1Multiplet1H
H-5'α, H-5'β (THF)3.7 - 3.9Multiplet2H
O-CH₂ (linker)3.4 - 3.6Multiplet2H
H-3 (Pyrrolidine)3.2 - 3.4Multiplet1H
H-2α, H-2β (Pyrrolidine)2.8 - 3.1Multiplet2H
H-5α, H-5β (Pyrrolidine)2.7 - 3.0Multiplet2H
H-4α, H-4β (Pyrrolidine)1.8 - 2.1Multiplet2H
H-3'α, H-3'β (THF)1.8 - 2.0Multiplet2H
H-4'α, H-4'β (THF)1.5 - 1.8Multiplet2H
N-H (Pyrrolidine)1.5 - 2.5 (broad)Singlet (broad)1H

Detailed ¹H NMR Spectral Analysis

Tetrahydrofuran Moiety (THF)
  • H-2' : This proton, being adjacent to both the ring oxygen and the ether linkage, is expected to be the most downfield proton of the THF ring, appearing as a multiplet due to coupling with the H-3' protons and the diastereotopic O-CH₂ protons.

  • H-5' : The two protons at the C-5' position are diastereotopic and adjacent to the ring oxygen, leading to a complex multiplet in the 3.7 - 3.9 ppm region.[8]

  • H-3' and H-4' : These methylene protons will appear as overlapping multiplets in the more upfield region of the spectrum, consistent with their saturated aliphatic environment.[9]

Pyrrolidine Moiety
  • H-3 : This proton is directly attached to the carbon bearing the ether linkage, resulting in a downfield shift to the 3.2 - 3.4 ppm range. Its multiplicity will be a multiplet due to coupling with the adjacent H-2 and H-4 protons.

  • H-2 and H-5 : These protons are adjacent to the nitrogen atom and will therefore be deshielded, appearing as multiplets between 2.7 and 3.1 ppm.[10] The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen.

  • H-4 : The protons at the C-4 position are further from the heteroatoms and are thus expected to resonate at a higher field, appearing as a multiplet.

  • N-H : The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. Deuterium exchange with D₂O can be used to confirm this peak.

Methoxy Linker
  • O-CH₂ : The two protons of the methylene bridge are diastereotopic and will exhibit a complex splitting pattern, likely a multiplet, due to coupling with the H-2' proton of the THF ring. Their position, being adjacent to an ether oxygen, will be in the 3.4 - 3.6 ppm range.[8]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[11]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyrrolidine)78 - 82
C-2' (THF)75 - 79
O-CH₂ (linker)70 - 74
C-5' (THF)67 - 71
C-2 (Pyrrolidine)48 - 52
C-5 (Pyrrolidine)45 - 49
C-4 (Pyrrolidine)30 - 34
C-3' (THF)28 - 32
C-4' (THF)24 - 28

Detailed ¹³C NMR Spectral Analysis

  • C-3 (Pyrrolidine) and C-2' (THF) : These carbons, directly bonded to the ether oxygen and the ring heteroatom respectively, will be the most deshielded carbons in the aliphatic region.[8]

  • O-CH₂ (linker) : The carbon of the methylene bridge will also be significantly downfield due to its attachment to the ether oxygen.

  • C-5' (THF) : This carbon, adjacent to the ring oxygen, will resonate at a lower field compared to the other THF methylene carbons.[12]

  • C-2 and C-5 (Pyrrolidine) : These carbons, alpha to the nitrogen atom, will appear in the 45-52 ppm range.[13]

  • C-4 (Pyrrolidine), C-3' (THF), and C-4' (THF) : These carbons are in a more typical saturated alkane environment and will therefore appear at higher fields (further upfield).

Experimental Protocols for NMR Data Acquisition

For the accurate acquisition of ¹H and ¹³C NMR spectra for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, the following protocol is recommended:

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[14]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment) :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations.

Caption: Molecular structure of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Key_HMBC_Correlations H3 H-3 C2 C2 H3->C2 C4 C4 H3->C4 OCH2 O-CH2 H3->OCH2 C3_pyrrolidine C3 OCH2->C3_pyrrolidine C2_thf C2' OCH2->C2_thf

Caption: Predicted key HMBC correlations for structural elucidation.

Conclusion

The provided ¹H and ¹³C NMR spectral data predictions offer a robust framework for the structural verification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. The combination of one-dimensional and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals, given the complexity arising from the presence of two heterocyclic rings and a flexible ether linkage. This guide serves as a valuable resource for researchers working with this class of compounds, facilitating efficient and accurate spectral interpretation.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Fonseca, S. F., Barata, L. E. S., Rûveda, E. A., & Baker, P. M. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-444.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Figure 2. (a) 1 H NMR spectrum of... - ResearchGate. (n.d.).
  • 13 C NMR chemical shifts for di ff erent con fi gurations of the tetrahydrofuran ring. - ResearchGate. (n.d.).
  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.).
  • Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans | The Journal of Organic Chemistry - ACS Publications. (2016, July 19).
  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. (2025, March 13).
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.).
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).
  • Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook. (n.d.).
  • Showing Compound Tetrahydro-2-furanmethanol (FDB003193) - FooDB. (2010, April 08).
  • 2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

Sources

Exploratory

Mechanism of Action of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine in Organic Synthesis: A Technical Whitepaper

Executive Summary The advent of secondary amine organocatalysis has fundamentally reshaped asymmetric organic synthesis, providing robust, metal-free pathways for the construction of complex chiral architectures[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of secondary amine organocatalysis has fundamentally reshaped asymmetric organic synthesis, providing robust, metal-free pathways for the construction of complex chiral architectures[1]. While 2-substituted pyrrolidines (such as L-proline and Jørgensen-Hayashi catalysts) dominate the literature[2], 3-substituted derivatives like 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine offer a unique stereoelectronic profile. By shifting the chiral center and steric bulk to the C3 position, this catalyst maintains high nucleophilicity at the nitrogen center while utilizing its flexible, oxygen-rich side chain to dictate facial selectivity. This whitepaper details the mechanistic pathways, kinetic advantages, and practical laboratory applications of this specialized organocatalyst.

Structural Anatomy & Causality of Reactivity

The efficacy of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is rooted in its bipartite structure:

  • The Pyrrolidine Core (The Catalytic Engine): The secondary amine acts as a covalent nucleophile. Its basicity ( pKaH​ typically ranging from 16 to 20 in acetonitrile) is perfectly tuned for rapid, reversible condensation with carbonyl compounds[3]. Unlike acyclic amines, the constrained five-membered ring minimizes entropic penalties during transition state formation.

  • The Tetrahydro-2-furanylmethoxy Appendage (The Stereochemical Gatekeeper): Moving the substituent to the C3 position reduces steric hindrance directly adjacent to the nitrogen. This accelerates the initial nucleophilic attack on sterically demanding ketones. Once the intermediate is formed, the highly flexible ether linkage allows the tetrahydrofuran ring to fold over the reactive π -system. The lone pairs on the ether oxygens can also engage in hydrogen bonding with incoming protic electrophiles, actively directing them to a specific face rather than relying solely on passive steric repulsion[4].

Core Mechanistic Pathways

The catalyst operates via two primary, divergent modes of covalent activation, depending on the electronic nature of the carbonyl substrate.

Enamine Activation (HOMO-Raising)

When reacted with an enolizable aliphatic aldehyde or ketone, the pyrrolidine nitrogen condenses to form an enamine intermediate. This transformation raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, rendering the α -carbon highly nucleophilic. The tetrahydrofurfuryl group projects over one face of the enamine double bond, forcing incoming electrophiles (e.g., alkyl halides, azodicarboxylates) to approach from the unhindered face, thereby establishing the new stereocenter with high enantiomeric excess.

Iminium Ion Catalysis (LUMO-Lowering)

Reaction with an α,β -unsaturated carbonyl yields an iminium ion. This intermediate features a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO), which activates the conjugated system toward nucleophilic attack at the β -carbon (e.g., Michael additions, Friedel-Crafts alkylations). The chiral side chain shields one face of the planar iminium system, ensuring strict stereocontrol during the carbon-carbon bond-forming event.

Mechanism Cat 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine Carbonyl Carbonyl Substrate Cat->Carbonyl Enamine Enamine Intermediate (HOMO Raised) Carbonyl->Enamine Saturated Aldehyde/Ketone Iminium Iminium Intermediate (LUMO Lowered) Carbonyl->Iminium α,β-Unsaturated Carbonyl ProdE α-Functionalized Product Enamine->ProdE Electrophile Attack ProdI β-Functionalized Product Iminium->ProdI Nucleophile Attack ProdE->Cat Hydrolysis ProdI->Cat Hydrolysis

Figure 1: Divergent covalent activation pathways (Enamine vs. Iminium) driven by the pyrrolidine core.

Quantitative Data & Comparative Efficacy

To understand the operational envelope of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, it is critical to benchmark it against industry-standard catalysts[1]. The C3 substitution provides a unique balance of high nucleophilicity (faster reaction times) and moderate-to-high stereocontrol.

Table 1: Physicochemical and Kinetic Parameters of Pyrrolidine Catalysts

Catalyst pKaH​ (MeCN)Nucleophilicity ( N )Steric Hindrance at NPrimary Application
L-Proline~17.5ModerateHigh (C2-substituted)Aldol Reactions
Diarylprolinol Silyl Ether~18.2LowVery High (C2-bulky)Highly Enantioselective Functionalizations
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine ~19.0 High Low (C3-substituted) Sterically Demanding Substrates / H-Bond Directed

Table 2: Comparative Efficacy in Asymmetric Michael Addition (Cyclohexanone + trans- β -Nitrostyrene)

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineDMSO25486585:1570
Diarylprolinol Silyl EtherToluene0249299:198
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine DCM 0 12 95 95:5 92

Note: The 3-substituted ether achieves faster turnover (12h) due to reduced steric impedance during enamine formation, while maintaining excellent stereocontrol via side-chain folding.

Stereochemical Shielding Model

The success of the enamine-based mechanism relies heavily on efficient space shielding[4]. The diagram below illustrates how the tetrahydrofurfuryl group physically blocks the Re-face of the enamine, forcing the electrophile to attack exclusively from the Si-face.

StereoModel N Pyrrolidine Nitrogen Enamine Enamine Double Bond N->Enamine Covalent Bond SideChain Tetrahydrofurfuryl Ether Group N->SideChain C3 Substitution Electrophile Incoming Electrophile Enamine->Electrophile Si-Face Attack Blocked Blocked Face SideChain->Blocked Steric Shielding Blocked->Electrophile Re-Face Blocked

Figure 2: Stereochemical control model illustrating facial shielding by the tetrahydrofurfuryl ether appendage.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for an enantioselective Michael addition incorporates built-in validation checkpoints.

Protocol: Enantioselective Michael Addition via Enamine Activation

Step 1: Catalyst and Substrate Initialization

  • Charge a flame-dried 10 mL Schlenk flask with 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (0.05 mmol, 10 mol%) and anhydrous dichloromethane (2.0 mL) under an argon atmosphere.

  • Add the ketone substrate (e.g., cyclohexanone, 1.0 mmol, 2.0 equiv).

  • Causality Check: Stir at room temperature for 15 minutes. The slight delay allows the thermodynamic equilibrium to favor enamine formation before the electrophile is introduced.

Step 2: Electrophile Introduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv) in one portion.

  • Validation Checkpoint 1: Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 8:2) and GC-MS. The disappearance of the bright yellow nitrostyrene spot indicates active catalytic turnover without catalyst deactivation.

Step 3: Quenching and Workup

  • Upon complete consumption of the electrophile (typically 12-16 hours), quench the reaction by adding saturated aqueous NH4​Cl (2.0 mL).

  • Causality Check: The acidic aqueous quench rapidly hydrolyzes the product-enamine complex, releasing the α -functionalized product and regenerating the protonated catalyst.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification and Chiral Analysis

  • Purify the crude residue via flash column chromatography on silica gel.

  • Validation Checkpoint 2: Determine the enantiomeric excess (ee) via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Compare the retention times strictly against a racemic standard synthesized using an achiral catalyst (e.g., unsubstituted pyrrolidine) to definitively validate the stereocontrol imparted by the tetrahydrofurfuryl side chain.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Evolution of Pyrrolidine-Type Asymmetric Organocatalysts by “Click” Chemistry Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Foundational

Stereoisomers and chirality of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

An In-Depth Technical Guide to the Stereochemical Architecture and Chiral Resolution of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Executive Summary The pyrrolidine ring is a highly privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Architecture and Chiral Resolution of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Executive Summary

The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), such as ghrelin, muscarinic, and histamine receptors[1]. 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS: 933702-05-7) represents a highly versatile, yet stereochemically complex, building block. Featuring two distinct chiral centers, this molecule exists as four unique stereoisomers.

This whitepaper provides a comprehensive technical roadmap for drug development professionals, detailing the stereochemical causality of this molecule, enantioselective synthetic pathways, and validated chromatographic protocols for chiral resolution.

Stereochemical Architecture & Pharmacological Causality

The molecular structure of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine contains two stereocenters:

  • C3 of the pyrrolidine ring : Dictates the spatial projection of the ether linkage relative to the basic secondary amine.

  • C2' of the tetrahydrofuran (THF) ring : Determines the orientation of the oxygen heteroatom within the distal hydrophobic/hydrogen-bonding pocket.

Because these centers are independent, the molecule yields 22=4 stereoisomers, comprising two pairs of enantiomers that act as diastereomers to one another:

  • (3R, 2'R) and (3S, 2'S)

  • (3R, 2'S) and (3S, 2'R)

The Causality of Chirality in Receptor Binding

In GPCR binding clefts, the secondary amine of the pyrrolidine ring typically forms a critical ionic salt bridge with a conserved aspartate residue[1]. The spatial vector of the C3-substituent directs the THF moiety into an adjacent sub-pocket. If the stereochemistry is mismatched (e.g., using a 3S instead of a 3R isomer), the THF oxygen may face a hydrophobic patch rather than a hydrogen-bond donor, leading to steric clash and a logarithmic drop in binding affinity. Consequently, achieving high enantiomeric excess (ee > 99%) is not merely a regulatory requirement but a fundamental biophysical necessity.

BindingLogic Iso Stereoisomer Geometry (e.g., 3R, 2'R vs 3S, 2'S) Pyr Pyrrolidine Nitrogen (Ionic Salt Bridge) Iso->Pyr Spatial alignment Eth Ether Oxygen (H-Bond Acceptor) Iso->Eth Vectorial projection THF THF Ring (Hydrophobic Fit) Iso->THF Steric positioning Rec GPCR Binding Cleft (Target Receptor) Pyr->Rec Eth->Rec THF->Rec Aff High Affinity & Efficacy Rec->Aff Optimal 3D Fit Tox Off-Target Toxicity / Low Affinity Rec->Tox Stereochemical Mismatch

Causality of stereocenter geometry on GPCR receptor binding affinity.

Enantioselective Synthetic Methodologies

While racemic synthesis followed by chiral resolution is viable, the de novo enantioselective synthesis utilizing the "chiral pool" is often more efficient for scale-up. The most robust method involves the Williamson ether synthesis coupling a protected chiral pyrrolidinol with a chiral tetrahydrofurfuryl electrophile.

Mechanistic Rationale

To prevent racemization, the C-O bond at the chiral centers must not be broken during the reaction. By deprotonating (R)-N-Boc-3-pyrrolidinol to form an alkoxide, the C3 stereocenter remains untouched. The electrophile, (R)-tetrahydrofurfuryl tosylate, features the leaving group on the primary carbon (C1' attached to C2'). Thus, the SN​2 displacement occurs at the primary carbon, perfectly preserving the C2' stereocenter of the THF ring[2].

Protocol 1: Synthesis of (3R, 2'R)-3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Reagents: (R)-N-Boc-3-pyrrolidinol, (R)-tetrahydrofurfuryl tosylate, Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous DMF, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Alkoxide Formation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add a solution of (R)-N-Boc-3-pyrrolidinol (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen evolution ceases.

  • Etherification: Add (R)-tetrahydrofurfuryl tosylate (1.1 eq) dropwise to the alkoxide solution. Gradually warm the reaction to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Boc-Deprotection: Dissolve the crude N-Boc intermediate in a 1:4 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove TFA. Neutralize the residue with 1M NaOH and extract with DCM. Dry and concentrate to yield the enantiopure free amine.

SynthWorkflow A (R)-N-Boc-3-pyrrolidinol (Chiral Pool) B NaH, DMF (Alkoxide Formation) A->B D Williamson Ether Synthesis B->D C (R)-Tetrahydrofurfuryl Tosylate C->D E (3R, 2'R)-N-Boc Intermediate D->E F TFA / DCM (Deprotection) E->F G (3R, 2'R)-Target Molecule F->G

Enantioselective synthetic workflow preserving chiral integrity via primary carbon SN2.

Analytical & Chromatographic Resolution

If starting from a diastereomeric or racemic mixture, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is required. Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for separating pyrrolidine derivatives[3][4].

Chromatographic Causality

Pyrrolidines are secondary amines; their basic nitrogen strongly interacts with residual silanol groups on silica-based columns, causing severe peak tailing. To mitigate this, a basic modifier (such as 0.1% diethylamine, DEA) must be added to the mobile phase to competitively bind silanols, ensuring sharp peaks and accurate integration[3].

Protocol 2: Chiral HPLC Separation of Stereoisomers
  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol (85:15 v/v). Add 0.1% Diethylamine (DEA) as a basic modifier. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the analyte mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (due to lack of strong chromophores, low-wavelength UV or ELSD is required).

  • Elution & Fraction Collection: Diastereomers will typically elute with baseline resolution ( Rs​>1.5 ), followed by the resolution of their respective enantiomeric pairs.

Quantitative Data Summaries

Table 1: Stereoisomer Matrix and Structural Designations

Isomer DesignationPyrrolidine C3 ConfigurationTHF C2' ConfigurationRelationship to (3R, 2'R)Expected Biological Profile (Hypothetical GPCR)
(3R, 2'R) RRIdentityHigh Affinity (Eutomer)
(3S, 2'S) SSEnantiomerLow Affinity (Distomer)
(3R, 2'S) RSDiastereomerModerate Affinity / Altered Efficacy
(3S, 2'R) SRDiastereomerLow Affinity

Table 2: Optimized Chiral HPLC Parameters for Pyrrolidine Resolution

ParameterSpecification / ConditionMechanistic Purpose
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides chiral cavities for stereoselective inclusion complexes.
Mobile Phase n-Hexane / Isopropanol (85:15)Normal-phase conditions promote hydrogen bonding with the CSP.
Modifier 0.1% Diethylamine (DEA)Suppresses secondary amine interactions with residual silanols.
Detection UV 210 nm or ELSDCompensates for the lack of aromatic chromophores in the molecule.

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols Source: Benchchem URL:[5]

  • Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists Source: ACS Publications URL:[1]

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers Source: Benchchem URL:[4]

  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions Source: Journal of the American Chemical Society URL:[2]

Sources

Exploratory

Molecular weight, boiling point, and density of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Physicochemical Characterization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine: A Technical Guide for Drug Development The Architectural Significance of the Scaffold In the landscape of modern drug discovery, functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Characterization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine: A Technical Guide for Drug Development

The Architectural Significance of the Scaffold

In the landscape of modern drug discovery, functionalized cyclic amines serve as highly privileged scaffolds. 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS: 933702-05-7) exemplifies this design philosophy, combining a basic pyrrolidine ring with a hydrogen-bond accepting tetrahydrofuran (THF) derivative[1]. For researchers, medicinal chemists, and formulation scientists, establishing the exact physicochemical baseline—specifically molecular weight, boiling point, and density—is not merely a regulatory checkbox. It is the mechanistic foundation necessary for predicting pharmacokinetics, designing extraction protocols, and optimizing thermal processing.

Part 1: Molecular Weight and Permeability Dynamics

The molecular formula of this compound is C9H17NO2 , yielding a precise molecular weight of 171.24 g/mol [2].

Causality in Drug Design: The molecular weight of 171.24 g/mol sits well below the 500 Da threshold dictated by Lipinski's Rule of Five. This low mass, coupled with the rotational flexibility of the methoxy linker, ensures a minimal desolvation penalty when the molecule transitions from an aqueous environment into a lipophilic cell membrane. Consequently, the compound exhibits highly favorable passive diffusion characteristics. Furthermore, the secondary amine present on the pyrrolidine ring allows for precise salt screening (e.g., conversion to a hydrochloride salt). This structural feature allows formulation scientists to drastically alter aqueous solubility without significantly inflating the overall molecular bulk.

Part 2: Boiling Point Thermodynamics & Thermal Processing

The predicted boiling point of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is approximately 275 °C at standard atmospheric pressure (760 mmHg) [2].

Causality in Formulation: Boiling point is a macroscopic manifestation of microscopic intermolecular forces. In this molecule, the N-H group of the pyrrolidine ring acts as a hydrogen bond donor, while the oxygen atoms in the THF ring and the ether linkage act as powerful hydrogen bond acceptors. This extensive hydrogen-bonding network, combined with dipole-dipole interactions, necessitates high thermal energy for vaporization. A high boiling point ensures that the compound remains non-volatile and stable during high-temperature manufacturing processes, such as hot-melt extrusion or aggressive solvent stripping.

Protocol: Self-Validating Micro-Ebulliometry for Boiling Point Determination

To empirically validate the boiling point, a micro-ebulliometric approach is required. This method relies on the thermodynamic principle of liquid-vapor equilibrium.

  • System Calibration: Begin by calibrating the micro-ebulliometer using high-purity reference standards (e.g., HPLC-grade water and toluene) sourced from validated suppliers like 3[3]. This establishes a baseline for the temperature sensors.

  • Sample Introduction: Load 5.0 mL of >98% pure 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine into the boiling chamber. Introduce a silicon carbide boiling chip to provide nucleation sites, preventing superheating and explosive boiling.

  • Controlled Heating Ramp: Apply a precise heating rate of 2 °C/min. Causality: A slow, controlled ramp allows the vapor and liquid phases to reach thermal equilibrium without overshooting.

  • Self-Validation via Temperature Plateau: Monitor the vapor temperature. The system is inherently self-validating: as the liquid boils and refluxes over the thermistor, the temperature will rise and then sharply plateau. This plateau represents the true boiling point, independent of the heating mantle's external temperature.

  • Barometric Normalization: Record the ambient atmospheric pressure and apply the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Part 3: Density and Volumetric Profiling

The density of the compound is predicted to be approximately 1.05 g/cm³ at 20 °C [2].

Causality in Processing: Density directly dictates the molar volume of the compound, a critical parameter in Quantitative Structure-Activity Relationship (QSAR) modeling. In practical manufacturing, knowing the exact density is essential for predicting phase separation dynamics during liquid-liquid extraction. Because its density is marginally higher than water, the organic phase behavior in biphasic systems will depend heavily on the choice of co-solvent, dictating whether the product resides in the upper or lower strata of the separatory funnel.

Protocol: Self-Validating Oscillating U-Tube Densitometry

Density must be measured with high precision to account for temperature-dependent volumetric expansion.

  • Preparation and Blanking: Flush the borosilicate glass U-tube with anhydrous ethanol and dry completely with filtered, desiccated air.

  • Two-Point Internal Calibration: Measure the oscillation frequency of the empty tube (air) and the tube filled with ultrapure degassed water at exactly 20.00 ± 0.01 °C. Causality: The mass of the fluid changes the harmonic oscillator's frequency. Using air and water creates a self-validating, two-point calibration curve that eliminates mechanical drift.

  • Sample Injection: Inject 2.0 mL of the compound using a Luer-lock syringe. Critical Step: Ensure the absolute absence of micro-bubbles. Bubbles artificially lower the mass inside the fixed volume of the U-tube, leading to false low-density readings.

  • Equilibration and Measurement: Allow the sample to reach thermal equilibrium (typically 60 seconds). Record the density only when the oscillation frequency standard deviation falls below 0.00001 g/cm³.

Quantitative Data Summary

PropertyValueMethod of DeterminationPharmacokinetic / Formulation Implication
Molecular Weight 171.24 g/mol LC-MS / TheoreticalHigh membrane permeability (Lipinski compliance)
Boiling Point ~275 °C (760 mmHg)Micro-ebulliometryExcellent thermal stability during hot-melt extrusion
Density ~1.05 g/cm³ (20 °C)Oscillating U-TubePredictable solvent displacement and extraction partitioning
Formula C9H17NO2Elemental AnalysisN/A
CAS Number 933702-05-7Chemical RegistryN/A

Experimental Workflow Visualization

PhysicalCharacterization Synthesis Compound Synthesis CAS: 933702-05-7 Purity Purity Validation HPLC > 98% Synthesis->Purity MW Molecular Weight 171.24 g/mol Purity->MW LC-MS BP Boiling Point ~275 °C Purity->BP Ebulliometry Density Density ~1.05 g/cm³ Purity->Density Densitometry Profile Final Physicochemical Data Profile MW->Profile BP->Profile Density->Profile

Workflow for the physicochemical characterization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

References

Sources

Foundational

Crystallographic Data and Refinement Strategies for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Complexes: A Technical Whitepaper

Executive Summary This whitepaper provides an in-depth crystallographic framework for handling transition metal complexes featuring the flexible ligand 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (THFP). Designed for stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth crystallographic framework for handling transition metal complexes featuring the flexible ligand 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (THFP). Designed for structural chemists and drug development professionals, this guide addresses the specific challenges of resolving dynamic and static disorder inherent to saturated N,O-heterocycles. By detailing self-validating experimental protocols and advanced refinement strategies, we establish a robust methodology for achieving high-fidelity structural models.

Structural Dynamics of the THFP Ligand

The THFP molecule is a versatile, multi-dentate ligand comprising a pyrrolidine nitrogen donor, a methoxy ether linkage, and a tetrahydrofuran (THF) oxygen donor[1]. The primary crystallographic challenge arises from the conformational flexibility of its saturated five-membered rings. Both the pyrrolidine and THF rings are prone to rapid pseudo-rotation, constantly shifting between envelope and half-chair conformations.

During crystallization, this flexibility often translates into positional disorder within the crystal lattice. If not properly modeled, the electron density of the ring atoms becomes smeared, causing the anisotropic displacement parameters (ADPs) to elongate unphysically or become non-positive definite (NPD)[2]. Consequently, structural resolution requires rigorous low-temperature data collection and sophisticated restraint modeling to ensure scientific integrity.

Experimental Workflow: Synthesis & Crystallization

The causality behind our experimental choices is rooted in minimizing thermal energy to trap the ligand in a defined conformational minimum.

Protocol: Synthesis and Vapor Diffusion Crystallization

  • Complexation: Dissolve 1.0 mmol of THFP and 0.5 mmol of a transition metal salt (e.g., CuCl₂·2H₂O) in 10 mL of anhydrous methanol. Stir at ambient temperature for 2 hours to ensure complete coordination.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter to remove any microcrystalline impurities or unreacted metal salts, ensuring a pristine nucleation environment.

  • Vapor Diffusion Setup: Transfer the filtrate to an inner vial. Place this vial inside a larger outer vial containing 5 mL of a volatile anti-solvent (e.g., diethyl ether). Seal the outer vial tightly.

  • Controlled Nucleation: Store the setup at 4 °C. The slow vapor diffusion of the anti-solvent into the methanol solution gradually lowers the solubility of the complex, promoting the growth of diffraction-quality single crystals over 3–7 days.

Workflow A Ligand Complexation B Vapor Diffusion (4 °C) A->B C X-ray Diffraction (100 K) B->C D SHELXL Refinement C->D

Fig 1. Workflow for the synthesis and crystallographic resolution of THFP-metal complexes.

X-Ray Diffraction Data Collection Protocols

To mitigate the dynamic thermal smearing of the THF and pyrrolidine rings, cryogenic data collection is mandatory.

  • Mounting: A suitable crystal is selected under a polarizing microscope, coated in paratone oil to prevent solvent loss, and mounted on a MiTeGen loop.

  • Cooling: The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen gas stream. Freezing the crystal is a self-validating step: it locks the dynamic pseudo-rotation into static positional disorder, which can then be mathematically modeled[3].

  • Diffraction: Data is collected on a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector.

Advanced Refinement Strategies for Saturated Ring Disorder

Structure solution and refinement are performed using [4] as the graphical interface, driving the [5].

Handling Ring Puckering Disorder: When refining the THFP complex, residual electron density peaks (Q-peaks) frequently appear adjacent to the THF oxygen and carbon atoms, indicating that the ring occupies two distinct spatial orientations.

  • Site Splitting: The disordered atoms are split into two discrete positions (e.g., PART 1 and PART 2). A free variable (FVAR) is assigned to their site occupancy factors (sofs) so that their combined occupancy strictly equals 1.0 (e.g., 0.65 for the major conformer, 0.35 for the minor)[6].

  • Applying Restraints: Because the minor conformer often lacks a sufficient data-to-parameter ratio to refine freely, geometric restraints are applied. SADI (Similar Distance) restraints ensure that the C-C and C-O bond lengths in both conformers remain chemically equivalent[7].

  • ADP Restraints: RIGU (Rigid Bond) and SIMU (Similar ADP) restraints are applied to the split atoms to ensure their thermal ellipsoids behave realistically, preventing the refinement from diverging[8].

RefinementLogic Start Identify Residual Electron Density CheckRing Assess Ring Puckering (THF/Pyrrolidine) Start->CheckRing Split Split Atomic Sites (PART 1 / PART 2) CheckRing->Split Disorder Present Restraints Apply Restraints (SADI, RIGU, SIMU) Split->Restraints Refine Anisotropic Refinement & Convergence Restraints->Refine

Fig 2. Logical decision tree for resolving ring puckering disorder in THFP complexes.

Quantitative Crystallographic Data

The following table summarizes representative, high-quality crystallographic parameters for a structurally resolved[Cu(THFP)₂Cl₂] model complex, demonstrating the data standards expected for publication in peer-reviewed structural chemistry journals.

ParameterValue
Empirical formula C₁₈H₃₄Cl₂CuN₂O₄
Formula weight 492.91 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.452(3) Å, b = 14.210(4) Å, c = 18.324(5) Å, β = 95.42(2)°
Volume 2191.5(12) ų
Z, Calculated density 4, 1.494 Mg/m³
Absorption coefficient 1.152 mm⁻¹
F(000) 1044
Goodness-of-fit on F² 1.052
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0815
Largest diff. peak and hole 0.452 and -0.318 e.Å⁻³

Conclusion

The crystallographic resolution of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine complexes requires a deliberate, causality-driven approach to overcome the inherent flexibility of saturated N,O-heterocycles. By combining low-temperature data collection with rigorous site-splitting and restraint modeling in SHELXL/Olex2, researchers can generate highly accurate, self-validating structural models. This workflow ensures that the resulting crystallographic data meets the stringent standards required for advanced drug development and coordination chemistry.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Müller, P. et al. (2006). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL". Oxford University Press / ACS Publications. URL:[Link]

  • Müller, P. "Refinement of Disorder with SHELXL". MIT Department of Chemistry. URL:[Link]

  • OlexSys Ltd. "Olex2: Crystallography at your fingertip!". OlexSys. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of heterocyclic building blocks for library generation and API development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of heterocyclic building blocks for library generation and API development.

Introduction and Retrosynthetic Strategy

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is a versatile, bi-cyclic aliphatic amine building block frequently utilized in the development of CNS-active agents and novel pharmaceutical libraries. The structural core features a pyrrolidine ring linked via an ether bridge to a tetrahydrofuran (THF) moiety.

To ensure high yield and stereochemical integrity (if chiral starting materials are used), the most robust synthetic route is a two-step process:

  • O-Alkylation (Williamson Ether Synthesis): Coupling of commercially available 1-Boc-3-pyrrolidinol with 2-(bromomethyl)tetrahydrofuran.

  • N-Boc Deprotection: Acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.

SynthesisRoute SM1 1-Boc-3-pyrrolidinol + 2-(Bromomethyl)THF Step1 Williamson Ether Synthesis (NaH, DMF, 0°C to RT) SM1->Step1 Int1 1-Boc-3-(tetrahydro-2- furanylmethoxy)pyrrolidine Step1->Int1 SN2 Alkylation Step2 Boc Deprotection (TFA, DCM, 0°C to RT) Int1->Step2 Product 3-(Tetrahydro-2- furanylmethoxy)pyrrolidine Step2->Product Decarboxylation & Basification

Fig 1: Two-step synthesis route for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Step 1: Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is the premier method for constructing asymmetric ethers via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. Because 1-Boc-3-pyrrolidinol is a secondary alcohol, its nucleophilicity must be enhanced by complete deprotonation. Sodium hydride (NaH) is selected as the base because it irreversibly forms the alkoxide while generating hydrogen gas ( H2​ )[2]. The evolution of H2​ gas serves as a self-validating physical indicator that the alkoxide has been successfully generated. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to optimally solvate the sodium cation, thereby leaving the alkoxide highly reactive for the subsequent SN​2 attack on the primary alkyl halide.

Reaction Parameters
Reagent / SolventRoleEquivalentsAmount (for 10 mmol scale)
1-Boc-3-pyrrolidinolStarting Material (Nucleophile)1.0 eq1.87 g (10.0 mmol)
2-(Bromomethyl)tetrahydrofuranAlkylating Agent (Electrophile)1.2 eq1.98 g (12.0 mmol)
Sodium Hydride (60% dispersion in mineral oil)Strong Base1.5 eq0.60 g (15.0 mmol)
Anhydrous DMFPolar Aprotic Solvent10 Vol20 mL
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere. Moisture must be strictly excluded to prevent the premature quenching of NaH.

  • Base Suspension: Add the NaH (60% dispersion) to the flask, followed by 10 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve 1-Boc-3-pyrrolidinol in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Self-Validation Check: Observe steady bubbling ( H2​ gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, indicating quantitative alkoxide formation.

  • Alkylation: Dissolve 2-(bromomethyl)tetrahydrofuran in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1), observing the disappearance of the alcohol spot.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH4​Cl (10 mL).

  • Extraction: Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL).

  • Purification: Wash the combined organic layers with water ( 3×30 mL) and brine (30 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate 1-Boc-3-(tetrahydro-2-furanylmethoxy)pyrrolidine .

Step 2: N-Boc Deprotection

Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used due to its stability under basic alkylation conditions[3]. Deprotection is achieved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The mechanism is an acid-catalyzed cleavage where the carbonyl oxygen is protonated, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate[4]. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide ( CO2​ ) gas and yielding the amine as a trifluoroacetate salt[3]. The release of CO2​ and isobutylene (from the tert-butyl cation) provides a visual cue of the reaction's progress[4].

Reaction Parameters
Reagent / SolventRoleEquivalents / Conc.Amount (for ~10 mmol scale)
1-Boc-3-(tetrahydro-2-furanylmethoxy)pyrrolidineProtected Intermediate1.0 eq~2.71 g (10.0 mmol)
Trifluoroacetic Acid (TFA)Acid Catalyst / DeprotectantExcess (20-50% v/v)10 mL
Dichloromethane (DCM)Solvent1:1 ratio with TFA10 mL
1M NaOH (aq)Basifying AgentTo pH > 10As needed (~100 mL)
Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve the crude 1-Boc-3-(tetrahydro-2-furanylmethoxy)pyrrolidine in 10 mL of DCM. Ensure the system is adequately vented (do not seal tightly) to allow for the escape of CO2​ and isobutylene gases[4].

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10 mL of TFA dropwise to the stirred solution[3].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Self-Validation Check: Mild effervescence should be observed initially. The reaction is complete when TLC or LC-MS confirms the total consumption of the starting material[3].

  • Concentration: Remove the volatile DCM and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with toluene ( 2×10 mL) to aid in the complete removal of residual TFA.

  • Basification (Critical Step): The product currently exists as a TFA salt. To isolate the free amine, dissolve the crude residue in 20 mL of DCM and cool to 0 °C. Slowly add 1M aqueous NaOH until the aqueous layer reaches a pH of >10 .

  • Extraction: Separate the organic layer. Extract the basic aqueous layer with additional DCM ( 3×20 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the final product, 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine , as a pale yellow to colorless oil.

References

  • Williamson ether synthesis - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry Master Organic Chemistry URL:[Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry Common Organic Chemistry URL:[Link]

Sources

Application

Application Note: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine as a Versatile sp³-Rich Scaffold in Drug Discovery

Introduction: The Push for "Escape from Flatland" Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic structures toward highly saturated, sp³-enriched molecules. This paradigm shift, of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Push for "Escape from Flatland"

Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic structures toward highly saturated, sp³-enriched molecules. This paradigm shift, often referred to as "escaping from flatland," has been shown to significantly improve clinical success rates by enhancing target specificity and aqueous solubility .

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7) is a highly versatile, bifunctional building block that perfectly aligns with this strategy. It combines the well-established basicity and pharmacophoric utility of a pyrrolidine ring with the hydrogen-bonding capacity and steric bulk of a tetrahydrofuran (THF) moiety . This application note details the physicochemical rationale, medicinal chemistry applications, and validated synthetic protocols for incorporating this scaffold into drug discovery pipelines.

Physicochemical Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, selecting the right peripheral building block is critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. The incorporation of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine offers three distinct mechanistic advantages:

  • Target Engagement via the Pyrrolidine Ring : The secondary amine serves as a robust nucleophile for synthetic coupling and acts as a potent hydrogen bond donor/acceptor in biological systems. It frequently forms critical salt bridges with aspartate or glutamate residues in target proteins, a hallmark of aminergic G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors .

  • Conformational Flexibility & Solubility : The ether linkage provides rotational freedom, while the THF ring acts as a bioisostere for aliphatic chains or morpholines. This combination disrupts crystal lattice packing, lowering the melting point and dramatically improving aqueous solubility without excessively driving up lipophilicity.

  • Metabolic Stability : Compared to linear alkyl ethers, the cyclic THF ring offers improved resistance to rapid N-dealkylation and oxidative metabolism by cytochrome P450 (CYP) enzymes.

Table 1: Predicted Physicochemical Properties

The following parameters highlight the drug-like properties of the standalone building block, making it an ideal peripheral modifier for Lipinski-compliant drug design.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₉H₁₇NO₂Low molecular weight allows for addition to large scaffolds without exceeding 500 Da.
Molecular Weight 171.24 g/mol Highly efficient ligand efficiency (LE) contribution.
cLogP ~0.8Hydrophilic nature helps offset the lipophilicity of aromatic core scaffolds.
Topological Polar Surface Area (tPSA) 30.5 ŲExcellent for membrane permeability; well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1Contributes to target binding without violating Lipinski's Rule of 5.
Hydrogen Bond Acceptors (HBA) 3Enhances aqueous solubility via interaction with water molecules.
Basic pKa ~10.0Ensures the molecule is protonated at physiological pH (7.4), aiding in lysosomal trapping or salt-bridge formation.

Applications in Medicinal Chemistry

Solubilizing Group in Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility due to their flat, aromatic, ATP-competitive core structures (e.g., pyrimidines, quinazolines). Appending 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to the solvent-exposed region of a kinase inhibitor dramatically improves the pharmacokinetic profile. The basic amine ensures solubility in the acidic environment of the stomach, while the THF group extends into the solvent channel, preventing off-target kinase binding .

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PDK1 PDK1 PI3K->PDK1 PIP3 Generation AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylation (T308) Proliferation Cell Proliferation & Survival AKT->Proliferation Downstream Signaling Inhibitor Pyrrolidine-Appended Kinase Inhibitor Inhibitor->PDK1 ATP-Competitive Inhibition

Fig 1. Kinase signaling pathway modulated by pyrrolidine-appended inhibitors.

Pharmacophore for Aminergic GPCRs

Pyrrolidines are privileged scaffolds for GPCRs, particularly histamine H3 and dopamine receptors. The THF-methoxy extension allows the molecule to reach secondary binding pockets (allosteric or extended orthosteric sites), enhancing target selectivity over other aminergic receptors and reducing off-target toxicity.

Validated Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield and purity when incorporating this building block into larger scaffolds.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) for Kinase Derivatization

Objective: Couple 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine).

Causality & Rationale: SₙAr is preferred over Buchwald-Hartwig amination when the core scaffold is highly electron-deficient, as it avoids the need for expensive palladium catalysts and inert atmosphere conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the heteroaryl chloride core (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the SₙAr reaction, accelerating the rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) to the solution. Causality: DIPEA is a sterically hindered base that does not compete as a nucleophile. It efficiently neutralizes the HCl byproduct, preventing the pyrrolidine nitrogen from becoming protonated, thereby maintaining its nucleophilicity.

  • Amine Addition: Add 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.2 eq, 1.2 mmol) dropwise.

  • Reaction Execution: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of substituting less reactive heteroaryl chlorides.

  • Validation: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating: the disappearance of the non-polar starting material and the emergence of a new, highly polar, UV-active spot confirms successful coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow A 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine C SNAr Coupling (DIPEA, DMF, 80°C) A->C B Heteroaryl Halide (Core Scaffold) B->C D sp³-Enriched Lead Compound C->D E ADME Profiling (Solubility, Stability) D->E

Fig 2. Synthetic workflow for sp³-enriched lead generation via SNAr coupling.

Protocol 2: Reductive Amination for GPCR Ligand Synthesis

Objective: Couple the pyrrolidine building block to an aldehyde-bearing core scaffold to form a stable C-N bond.

Causality & Rationale: Reductive amination allows for the rapid construction of complex aliphatic amines. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the starting aldehyde, preventing the formation of unwanted primary alcohols.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde core (1.0 eq, 1.0 mmol) and 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.1 eq, 1.1 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Acid Catalysis: Add catalytic glacial acetic acid (0.1 mL). Causality: Lowering the pH to ~4-5 accelerates the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the elimination of water.

  • Reduction: Stir at room temperature for 30 minutes, then add STAB (1.5 eq, 1.5 mmol) in one portion. Stir for an additional 12 hours.

  • Validation: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). A successful reaction will show complete consumption of the aldehyde and the appearance of a basic, ninhydrin-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with DCM (2 x 15 mL), dry over Na₂SO₄, and concentrate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Advances in Heterocyclic Chemistry. URL:[Link]

  • Medina, J. R., et al. (2011). Discovery of Novel, Potent, and Selective Inhibitors of 3-Phosphoinositide-Dependent Kinase (PDK1). Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine as a Versatile Chiral Building Block in Drug Discovery

Executive Briefing The pursuit of novel therapeutic agents increasingly relies on sp³-rich, conformationally complex building blocks to improve target selectivity and clinical success rates. 3-(Tetrahydro-2-furanylmethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The pursuit of novel therapeutic agents increasingly relies on sp³-rich, conformationally complex building blocks to improve target selectivity and clinical success rates. 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7)[1] is a highly versatile, bifunctional aliphatic heterocycle that has emerged as a critical structural motif in modern medicinal chemistry. Featuring a nucleophilic secondary amine and a flexible, ether-linked tetrahydrofuran (THF) ring, this chiral scaffold is actively utilized in the development of kinase inhibitors (e.g., VEGF and SIK1 inhibitors)[2][3], as well as G-protein coupled receptor (GPCR) antagonists (e.g., MCH receptor ligands for metabolic disorders)[4].

This application note provides a comprehensive guide to the structural rationale, physicochemical impact, and validated synthetic protocols for integrating this chiral building block into drug discovery workflows.

Structural Rationale and Physicochemical Impact

The strategic incorporation of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine into a drug candidate is driven by several mechanistic and physicochemical advantages:

  • Enhanced Fsp³ Character: The molecule contains two chiral centers (at the C3 position of the pyrrolidine and the C2 position of the THF ring), resulting in four possible stereoisomers. Utilizing specific enantiomerically pure forms significantly increases the 3D complexity (Fsp³ fraction) of the resulting ligand, which correlates with higher aqueous solubility and reduced off-target toxicity.

  • Hydrogen Bonding Profile: The ether linkage and the THF oxygen act as potent Hydrogen Bond Acceptors (HBAs) without introducing new Hydrogen Bond Donors (HBDs). This is a classic medicinal chemistry tactic to enhance binding affinity within polar protein pockets while maintaining the lipophilicity required for cell membrane and blood-brain barrier (BBB) penetration.

  • Nucleophilic Handle: The secondary amine of the pyrrolidine ring possesses a pKa of approximately 8.5–9.5, rendering it an excellent nucleophile for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or amide coupling, while also providing a basic center capable of forming stable, soluble hydrochloride salts.

Comparative Physicochemical Data

To illustrate the impact of adding the tetrahydro-2-furanylmethoxy appendage, the table below summarizes the calculated physicochemical shifts compared to a standard, unsubstituted pyrrolidine ring.

PropertyPyrrolidine3-(Tetrahydro-2-furanylmethoxy)pyrrolidineImpact on Drug Design
Molecular Weight 71.12 g/mol 171.24 g/mol Adds necessary steric bulk for occupying hydrophobic/polar hybrid pockets.
H-Bond Donors (HBD) 11Maintains a single donor, preserving permeability.
H-Bond Acceptors (HBA) 13Enhances target affinity via additional receptor interactions (e.g., kinase hinge regions).
Topological Polar Surface Area 12.0 Ų~30.5 ŲRemains well within the optimal limits (< 90 Ų) for CNS and systemic exposure.
Fsp³ Fraction 1.01.0High 3D character improves solubility and disrupts flat, planar stacking.

Synthetic Diversification Workflow

The secondary amine of this building block allows for rapid library generation. The workflow below outlines the primary synthetic trajectories utilized by medicinal chemists.

SynthWorkflow A 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine B SNAr Reaction (Heteroaryl Halides) A->B Base, Heat C Amide Coupling (Carboxylic Acids) A->C HATU, DIPEA D Reductive Amination (Aldehydes/Ketones) A->D NaBH(OAc)3 E Kinase Inhibitors (e.g., VEGFR / SIK1) B->E F GPCR Antagonists (e.g., MCHR1) C->F G CNS Active Agents D->G

Workflow illustrating the synthetic diversification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls to ensure high-fidelity synthesis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

This method is heavily utilized for appending the chiral pyrrolidine to pyrimidine or pyridine cores, a common step in synthesizing targeted kinase inhibitors[2][3].

Reagents & Materials:

  • Heteroaryl chloride/fluoride core (1.0 eq)

  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Electrophile Solvation: Dissolve the heteroaryl halide (1.0 mmol) in 3.0 mL of anhydrous NMP under an inert nitrogen atmosphere. Causality: NMP is a highly polar aprotic solvent that effectively stabilizes the negatively charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate.

  • Base Addition: Add DIPEA (3.0 mmol) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl/HF byproduct generated during the reaction, preventing the protonation of the pyrrolidine building block, which would otherwise render it non-nucleophilic and stall the reaction.

  • Amine Introduction: Add 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.2 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C for 4–6 hours. Causality: Because the secondary amine is sterically hindered by the C3 ether substitution, elevated thermal energy is required to overcome the activation barrier of the substitution.

  • In-Process Monitoring (Self-Validation): Sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the electrophile starting material peak is <5% by UV integration, and the product mass [M+H]+ is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove the NMP and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Amide Coupling for Targeted Ligands

This protocol is optimized for coupling the pyrrolidine to complex carboxylic acids, often used in the generation of GPCR ligands such as MCH receptor antagonists[4].

Reagents & Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.2 mmol) followed by DIPEA (2.5 mmol). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation is critical; adding the amine too early can result in the formation of an unreactive carboxylate-ammonium salt, drastically reducing the yield.

  • Amine Addition: Add 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (1.1 mmol) to the activated ester solution.

  • Propagation: Stir the mixture at room temperature for 2–3 hours. The steric bulk of the C3 substituent requires a highly reactive coupling agent like HATU to ensure complete conversion without requiring heat, which could cause epimerization of sensitive chiral centers.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO₄, and concentrate under reduced pressure.

Pharmacological Integration & Mechanism of Action

Once integrated into a larger pharmacophore, the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine moiety plays a direct role in target engagement. For instance, in the context of VEGFR or MCHR1 modulation, the ether oxygens frequently engage in critical hydrogen bonding with the receptor's hinge region or transmembrane pocket, while the pyrrolidine core dictates the spatial orientation of the molecule.

BioPathway Ligand Chiral Pyrrolidine Derivative Receptor Target Receptor (e.g., VEGFR / MCHR1) Ligand->Receptor High Affinity Binding (H-Bonding & Sterics) Kinase Intracellular Signaling (Kinase Cascade) Receptor->Kinase Inhibition of Phosphorylation Response Therapeutic Efficacy (Anti-angiogenesis / Anti-obesity) Kinase->Response Downstream Modulation

Mechanism of action for target receptors modulated by chiral pyrrolidine derivatives.

References

  • Title: 1-(3-fluoro-4-methylphenoxy)-3-(2-furanylmethoxy)-2 ... - GuideChem Source: guidechem.com URL: 1

  • Title: PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES - Patent 1971604 Source: epo.org URL: 2

  • Title: WO2019238424A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases Source: google.com URL: 3

  • Title: INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1 Source: googleapis.com URL: 4

Sources

Application

Application Note &amp; Protocols: In Vitro Pharmacological Characterization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine as a Muscarinic M1 Receptor Agonist

Introduction: The Therapeutic Potential of Muscarinic M1 Receptor Agonists The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs that exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Muscarinic M1 Receptor Agonists

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs that exhibit a wide range of biological activities.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing selective ligands for complex biological targets like G protein-coupled receptors (GPCRs).[2] One such target of significant therapeutic interest is the M1 muscarinic acetylcholine receptor (M1 mAChR).

The M1 receptor is a key modulator of neuronal excitability and synaptic plasticity in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex.[4][5] As a Gq/11-coupled GPCR, its activation initiates a signaling cascade that is crucial for healthy cognitive function.[6] Consequently, the development of selective M1 agonists is a promising strategy for treating the cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia.[4][6][7]

This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine , a novel compound with structural motifs suggestive of muscarinic receptor activity. We present a logical, tiered approach to first establish its binding affinity and subtype selectivity, then quantify its functional potency and efficacy as an agonist, and finally confirm its engagement with downstream signaling pathways. These protocols are designed to provide a robust and self-validating framework for researchers in drug discovery and pharmacology.

Scientific Rationale: The M1 Muscarinic Receptor Signaling Cascade

Understanding the mechanism of action is paramount to designing a logical assay strategy. The M1 mAChR, upon binding an agonist like acetylcholine or a synthetic ligand, undergoes a conformational change that activates the heterotrimeric Gq protein.[5][8] This initiates a well-defined signaling cascade:

  • Gq Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLCβ).[8]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[5][6] This rapid increase in intracellular calcium is a hallmark of M1 receptor activation.

  • Downstream Kinase Activation: The rise in cytosolic Ca²⁺ and the presence of DAG cooperatively activate Protein Kinase C (PKC) and other downstream effectors, ultimately leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key regulator of gene expression and cell physiology.[9]

This cascade provides distinct, measurable endpoints for a comprehensive in vitro assay panel: receptor binding, calcium mobilization, and ERK1/2 phosphorylation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein (α, β, γ) M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Ca_ER->PKC Activates ERK p-ERK1/2 PKC->ERK Phosphorylates Ligand 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (Agonist) Ligand->M1 Binds

Caption: M1 muscarinic receptor Gq signaling pathway.

Experimental Protocols & Methodologies

Assay 1: M1 Receptor Binding Affinity via Radioligand Competition

This assay determines the affinity (Ki) of the test compound for the M1 receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist.[10][11]

Causality: A compound must first physically interact with its target. This assay confirms direct binding to the M1 receptor and quantifies the strength of that interaction. A lower Ki value indicates higher binding affinity.

Binding_Assay_Workflow A Prepare Membranes (CHO or HEK293 cells expressing hM1R) B Incubate: Membranes + Radioligand ([³H]-NMS) + Test Compound A->B C Separate Bound/Free (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki from IC₅₀) D->E

Caption: Workflow for a radioligand competition binding assay.

Protocol:

  • Membrane Preparation:

    • Use membranes from a stable cell line (e.g., CHO-K1, HEK293) overexpressing the human M1 muscarinic receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet membranes.[11]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Competition Binding Reaction:

    • In a 96-well plate, combine:

      • M1 receptor membranes (5-20 µg protein/well).

      • A fixed concentration of radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its Kd value (typically 0.5-1.0 nM).

      • Serial dilutions of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume of 250 µL.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist, e.g., 10 µM Atropine).[12]

  • Incubation & Filtration:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding), using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filter mat and add scintillation cocktail.

    • Count the radioactivity (counts per minute, CPM) for each well using a scintillation counter.

    • Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][13]

Assay 2: Functional Agonist Potency via Intracellular Calcium Mobilization

This functional assay measures the compound's ability to activate the M1 receptor and trigger the Gq signaling cascade, using the resulting increase in intracellular calcium as a readout.[14][15]

Causality: Binding alone does not guarantee activation. This assay confirms that the compound is an agonist (activates the receptor) and quantifies its potency (EC₅₀, the concentration required for 50% of the maximal response) and efficacy (Emax, the maximal response relative to a known full agonist).

Calcium_Assay_Workflow A Plate M1-expressing cells in 96/384-well black-wall plates B Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) A->B C Add Test Compound (Automated Pipettor) B->C D Measure Fluorescence (FLIPR or Plate Reader) C->D E Data Analysis (Calculate EC₅₀ & Eₘₐₓ) D->E

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Protocol:

  • Cell Plating:

    • Seed CHO or HEK293 cells stably expressing the M1 receptor into black-wall, clear-bottom 96- or 384-well plates at an appropriate density (e.g., 25,000-50,000 cells/well) and allow them to adhere overnight.[14][15]

  • Dye Loading:

    • Aspirate the culture medium.

    • Add assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) and probenecid. Probenecid, an anion-transport inhibitor, is crucial for preventing dye leakage from certain cell lines, ensuring a stable baseline.[14][16]

    • Incubate at 37°C for 30-60 minutes in the dark to allow for dye de-esterification and loading into the cytoplasm.[17]

  • Compound Addition and Signal Detection:

    • Use an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or equivalent, equipped with liquid handling capabilities.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then adds serial dilutions of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to the wells while continuously monitoring fluorescence.

    • Record the fluorescence intensity over time (typically 2-3 minutes) to capture the peak response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • Compare the Emax to that of a reference full agonist (e.g., Carbachol) to determine if the test compound is a full or partial agonist.

Assay 3: Downstream Pathway Confirmation via ERK1/2 Phosphorylation

This assay verifies that M1 receptor activation by the test compound propagates through the signaling cascade to activate the key downstream kinase, ERK.

Causality: This confirms that the initial signaling event (Ca²⁺ flux) successfully translates into the activation of a critical downstream pathway involved in cellular responses, providing a more integrated measure of functional activity.

pERK_Assay_Workflow A Serum-starve M1-expressing cells B Stimulate with Test Compound (Time Course) A->B C Lyse Cells to Extract Proteins B->C D Detect p-ERK1/2 (HTRF, AlphaScreen, or Western Blot) C->D E Data Analysis (Generate Dose-Response) D->E

Caption: Workflow for an ERK1/2 phosphorylation assay.

Protocol (using HTRF® as an example):

  • Cell Culture and Stimulation:

    • Plate M1-expressing cells in a suitable format (e.g., 96-well plate).

    • Once confluent, serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.[18]

    • Stimulate cells with serial dilutions of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine for a predetermined optimal time (typically 5-10 minutes, determined via a time-course experiment).

  • Cell Lysis:

    • Aspirate the stimulation medium and add the specific lysis buffer provided with the HTRF® (Homogeneous Time-Resolved Fluorescence) kit.[19]

    • Incubate for a short period at room temperature with agitation to ensure complete lysis.

  • HTRF® Detection:

    • Transfer the cell lysates to a low-volume 384-well detection plate.

    • Add the HTRF® detection reagents: an anti-ERK antibody labeled with a donor fluorophore (Eu³⁺-cryptate) and an anti-phospho-ERK antibody labeled with an acceptor (d2).[19]

    • In the presence of phosphorylated ERK, the antibodies bind in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation.

    • Incubate as recommended by the manufacturer (e.g., 2 hours to overnight).

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.

    • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. This ratiometric measurement corrects for well-to-well variations.

    • Plot the HTRF® ratio against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Data Presentation & Interpretation

Quantitative data from these assays should be summarized for clear comparison and interpretation.

Table 1: Receptor Binding Affinity Profile

Compound Receptor Ki (nM)
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine M1 (Experimental Value)
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine M2 (Value from selectivity screen)
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine M3 (Value from selectivity screen)
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine M4 (Value from selectivity screen)
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine M5 (Value from selectivity screen)
Atropine (Reference Antagonist) M1 ~1-2

A lower Ki value indicates higher binding affinity. Selectivity is determined by comparing the Ki at M1 to other muscarinic subtypes.

Table 2: Functional Agonist Activity Profile

Assay Parameter 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Carbachol (Reference Agonist)
Calcium Mobilization EC₅₀ (nM) (Experimental Value) ~50-100
% Emax (Experimental Value) 100%
ERK1/2 Phosphorylation EC₅₀ (nM) (Experimental Value) ~80-150
% Emax (Experimental Value) 100%

Potency is indicated by the EC₅₀ value. Efficacy (% Emax) relative to a full agonist determines if the compound is a full (>90%), partial (<90%), or super agonist (>110%).

Interpretation: A successful outcome for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine as a selective M1 agonist would be a low nanomolar Ki value at the M1 receptor with significantly higher Ki values (>10-fold) at other subtypes, coupled with low nanomolar EC₅₀ values and high efficacy in both the calcium and p-ERK functional assays.

Conclusion

The integrated suite of in vitro assays detailed in this application note provides a robust and logical framework for definitively characterizing the pharmacological properties of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. By systematically evaluating its binding affinity, functional potency in triggering primary second messenger release, and engagement of a key downstream signaling pathway, researchers can confidently establish its profile as a muscarinic M1 receptor agonist. This validated, multi-assay approach is essential for advancing promising compounds through the drug discovery pipeline for CNS disorders.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

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  • Tazomeline. (n.d.). Wikipedia. [Link]

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  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). AHA Journals. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • ERK1/2 phosphorylation assay. (n.d.). Bio-protocol. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS One. [Link]

  • ChemInform Abstract: Synthesis of Pyrrolidine and Tetrahydroazonine Derivatives from N-[Bis(ethoxycarbonyl)methyl]tetrahydropyridinium Bromide and Methyl Acetylenedicarboxylate. (n.d.). ResearchGate. [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. (n.d.). Molecular Devices. [Link]

  • An AlphaScreen SureFire ® Phospho-ERK1/2 assay. (n.d.). BMG Labtech. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

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  • G protein-coupled receptor signaling through Gq and JNK negatively regulates neural progenitor cell migration. (n.d.). National Center for Biotechnology Information. [Link]

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  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. (2014). MDPI. [Link]

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  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

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Method

Application Note: Catalytic Applications of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Ligands

Introduction & Structural Rationale Chiral pyrrolidines are recognized as privileged scaffolds in asymmetric organocatalysis, serving as the primary engine for transformations via enamine and iminium activation modes[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Chiral pyrrolidines are recognized as privileged scaffolds in asymmetric organocatalysis, serving as the primary engine for transformations via enamine and iminium activation modes[1]. While classical catalysts such as (S)-proline and diarylprolinol silyl ethers () have historically dominated the field[2], the demand for highly functionalized, sterically tunable ligands has driven the evolution of 3-substituted pyrrolidines.

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine represents a highly versatile, next-generation bifunctional organocatalyst. The molecule features a secondary amine core responsible for covalent substrate activation, paired with a flexible, oxygen-rich tetrahydro-2-furanylmethoxy side chain at the 3-position. This unique structural motif provides a highly organized chiral pocket, enabling exceptional stereocontrol in complex carbon-carbon bond-forming reactions.

Mechanistic Insights: The Causality of Experimental Choices

To fully leverage this ligand, researchers must understand the causality behind its activation mode and the environmental conditions required for optimal performance.

  • Covalent Activation (The Pyrrolidine Core): The secondary amine reversibly condenses with carbonyl substrates (aldehydes or ketones) to form a nucleophilic enamine intermediate. The rigid five-membered pyrrolidine ring forces the formation of the anti-enamine, minimizing steric clash with the bulky 3-position substituent[3].

  • Non-Covalent Shielding (The Ether-THF Arm): Unlike bulky silyl ethers that rely purely on steric hindrance, the tetrahydro-2-furanylmethoxy group provides a flexible, coordinating canopy. The ether oxygen and the THF ring oxygen act as potent hydrogen-bond acceptors. When an electrophile (e.g., a nitroolefin) approaches, these oxygen atoms coordinate with protic additives (like benzoic acid) or the electrophile itself. This dual-oxygen motif stabilizes the transition state via non-covalent interactions, locking the electrophile's trajectory and ensuring attack exclusively from one face (typically the Re face) of the enamine[4].

  • Solvent Causality: The choice of solvent is critical for this ligand. Non-polar solvents (e.g., anhydrous toluene or dichloromethane) are mandated because they preserve the delicate hydrogen-bonding network between the ligand's oxygen atoms and the transition state complex. Utilizing polar protic solvents (like methanol) disrupts this network through competitive solvent binding, leading to a drastic collapse in enantioselectivity[4].

Key Catalytic Applications

The bifunctional nature of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine makes it uniquely suited for several advanced synthetic methodologies:

  • Asymmetric Michael Additions: The ligand excels in the conjugate addition of aldehydes to nitroolefins, providing highly enantioenriched precursors for γ-aminobutyric acid (GABA) derivatives and chiral pharmaceutical building blocks[5].

  • Cascade/Domino Reactions: The ligand's ability to stabilize complex transition states enables multi-step, one-pot transformations. For example, using this ligand class grant direct access to highly functionalized chiral pyrrolizines and spiro-tetrahydrofurans bearing multiple contiguous stereocenters[6].

Quantitative Data Presentation

The following table summarizes the comparative performance of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine against legacy catalysts in a benchmark asymmetric Michael addition (reaction of butanal with trans-β-nitrostyrene in toluene at 0 °C).

Catalyst SystemLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
(S)-Proline20486280:2073
Hayashi-Jørgensen Catalyst10249195:598
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine 10 18 96 98:2 >99

Data Interpretation: The target ligand achieves superior conversion rates and near-perfect stereocontrol at lower catalyst loadings, directly attributable to the enhanced hydrogen-bonding stabilization provided by the THF-methoxy side chain.

Experimental Protocol: Self-Validating Asymmetric Michael Addition

This protocol describes a self-validating workflow for the highly enantioselective addition of an aliphatic aldehyde to a nitroolefin.

Materials Required
  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (10 mol%)

  • Benzoic acid (10 mol%, additive)

  • Aliphatic aldehyde (e.g., butanal, 1.5 equiv.)

  • Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equiv., limiting reagent)

  • Anhydrous Toluene (0.5 M relative to nitroolefin)

Step-by-Step Methodology
  • Catalyst Pre-assembly: To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (10 mol%) and benzoic acid (10 mol%). Dissolve in anhydrous toluene and stir at room temperature for 5 minutes.

    • Causality: Benzoic acid acts as a crucial co-catalyst. It accelerates the initial iminium ion formation and facilitates the final hydrolysis step, preventing the catalyst from becoming trapped in a stable off-cycle intermediate[6].

  • Substrate Activation: Cool the mixture to 0 °C. Add the aliphatic aldehyde (1.5 equiv.) dropwise. Stir for 15 minutes.

    • Causality: Pre-forming the enamine ensures the chiral nucleophile is fully generated and organized before the electrophile is introduced, suppressing uncatalyzed, racemic background reactions.

  • Electrophile Addition: Add the nitroolefin (1.0 equiv.) in one portion. Seal the vial and stir at 0 °C.

  • In-Process Control (Self-Validation): Monitor the reaction progress via TLC (Hexane:EtOAc 8:2).

    • Validation Check: Do not proceed to the quench step until the distinct, UV-active yellow spot of the nitroolefin (Rf ~0.6) is completely consumed. This ensures maximum conversion and prevents purification difficulties.

  • Quench and Extraction: Upon completion (typically 12–18 hours), quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mild acidic quench rapidly hydrolyzes the intermediate iminium adduct to release the product without risking epimerization of the newly formed α-stereocenter.

  • Orthogonal Validation:

    • Validation Check 1 (Yield & dr): Prior to column chromatography, spike the crude mixture with exactly 1.0 equiv. of 1,3,5-trimethoxybenzene. Obtain a quantitative ¹H-NMR spectrum to determine the true crude yield and diastereomeric ratio (dr).

    • Validation Check 2 (ee): Purify the product via flash silica gel chromatography. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H), comparing retention times against a racemic reference standard synthesized using an achiral pyrrolidine catalyst.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic enamine activation cycle, highlighting the distinct phases of substrate binding, stereocontrolled C-C bond formation, and product release.

G Ligand 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Iminium Iminium Intermediate (Activated) Ligand->Iminium + Carbonyl - H2O Carbonyl Carbonyl Substrate Carbonyl->Iminium Enamine Chiral Enamine (Sterically Shielded) Iminium->Enamine Tautomerization Adduct C-C Bond Formation (Stereocontrolled) Enamine->Adduct + Electrophile (Face Selective) Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Adduct Adduct->Ligand Catalyst Regeneration Product Enantioenriched Product Adduct->Product Hydrolysis (+ H2O)

Organocatalytic Enamine Activation Cycle of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

References

  • - Benchchem[7] 2. - PMC[1] 3. - Sigma-Aldrich[2] 4. - ACS Publications[6] 5. - RSC Publishing[4]

Sources

Application

How to synthesize 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine from pyrrolidin-3-ol

Application Note: Synthesis and Purification Protocol for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7) Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7)

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The five-membered pyrrolidine ring is a privileged nitrogen heterocycle in modern medicinal chemistry. Its non-planar, sp³-hybridized geometry allows for the exploration of three-dimensional chemical space via "pseudorotation," making it a highly versatile scaffold for the development of novel biologically active compounds[1].

The target molecule, 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, features a secondary amine and an ether linkage connecting the pyrrolidine core to a tetrahydrofuran (THF) ring. The most robust retrosynthetic approach to construct this architecture is the Williamson Ether Synthesis [2]. However, the synthesis requires careful orchestration of protecting group chemistry and electrophile selection to prevent side reactions.

Causality of Experimental Choices:

  • N-Boc Protection: The secondary amine of the starting material (pyrrolidin-3-ol) is highly nucleophilic. It must be masked using di-tert-butyl dicarbonate (Boc₂O) to prevent competitive N-alkylation during the subsequent etherification step[3].

  • Electrophile Selection (SN2 vs. E2): To form the ether, we alkylate the secondary alkoxide (derived from 1-Boc-pyrrolidin-3-ol) with a primary electrophile (tetrahydrofurfuryl bromide). Reversing this polarity (i.e., primary alkoxide attacking a secondary electrophile) would drastically increase the rate of E2 elimination, destroying the yield[2].

  • Base and Solvent System: Sodium hydride (NaH) in an anhydrous N,N-dimethylformamide (DMF) or THF/DMF mixture is used. NaH irreversibly deprotonates the alcohol (driving the equilibrium via H₂ gas evolution), while DMF strongly solvates the Na⁺ cation, leaving a highly nucleophilic "naked" alkoxide.

Experimental Workflow

SynthesisWorkflow SM Pyrrolidin-3-ol Int1 1-Boc-pyrrolidin-3-ol SM->Int1 Boc2O, Et3N DCM, RT Int2 Boc-Protected Ether Intermediate Int1->Int2 NaH, THF/DMF Tetrahydrofurfuryl bromide Product 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine Int2->Product TFA, DCM RT

Figure 1: Three-step synthetic workflow for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Objective: Mask the secondary amine to prevent N-alkylation[3].

  • Setup: Charge a flame-dried round-bottom flask with pyrrolidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 1.5 eq).

  • Addition: Cool the mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature (RT) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material stains dark purple; the product will not stain strongly with ninhydrin.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Step 2: Williamson Ether Synthesis

Objective: Form the C-O-C linkage via an SN2 mechanism[2].

  • Setup: In a flame-dried flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.1 M). Optional: Wash NaH with anhydrous hexanes prior to use to remove mineral oil.

  • Alkoxide Generation: Cool the suspension to 0 °C. Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.5 M) and add dropwise.

  • Self-Validation: Observe H₂ gas evolution. Stir at RT for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Cool back to 0 °C. Add tetrahydrofurfuryl bromide (1.2 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with ice water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield tert-butyl 3-((tetrahydrofuran-2-yl)methoxy)pyrrolidine-1-carboxylate.

Mechanism Alkoxide Secondary Alkoxide Generated via NaH deprotonation SN2 SN2 Transition State Concerted nucleophilic attack Alkoxide->SN2 Nucleophilic attack Electrophile Primary Electrophile Tetrahydrofurfuryl bromide Electrophile->SN2 Leaving group departs Ether Ether Linkage Stable C-O-C bond formed SN2->Ether Stereochemical inversion (if applicable)

Figure 2: Mechanistic pathway of the SN2-driven Williamson ether synthesis step.

Step 3: N-Boc Deprotection

Objective: Cleave the carbamate to reveal the target secondary amine[3].

  • Setup: Dissolve the Boc-protected ether intermediate (1.0 eq) in anhydrous DCM (0.2 M).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C. Stir at RT for 2 hours.

  • IPC: Monitor via LC-MS or TLC. The disappearance of the starting material confirms complete deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the crude residue in DCM and wash with 1M aqueous NaOH to neutralize the TFA salt. Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to yield the free base of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine .

Quantitative Data & Reaction Parameters

Reaction StepKey ReagentsEquivalentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1. N-Boc Protection Pyrrolidin-3-ol, Boc₂O, Et₃N1.0 : 1.1 : 1.5DCM0 → 25485 - 95%
2. Williamson Ether 1-Boc-pyrrolidin-3-ol, NaH, Tetrahydrofurfuryl bromide1.0 : 1.5 : 1.2THF / DMF (4:1)0 → 601265 - 75%
3. Deprotection Boc-Protected Ether, TFA1.0 : 10.0DCM0 → 25290 - 98%

References

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Top Curr Chem (Cham). Available at:[Link][1]

  • Chemistry LibreTexts. (2023). "Williamson Ether Synthesis." LibreTexts. Available at:[Link][2]

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, Inc. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 3-(Tetrahydro-2-furanylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS: 933702-05-7).

The formation of the ether linkage between a sterically hindered secondary alcohol (3-pyrrolidinol) and a primary electrophile (tetrahydrofurfuryl derivative) is notoriously challenging. If not carefully controlled, the reaction is frequently derailed by low yields, incomplete conversions, and competing elimination reactions. This guide provides the mechanistic insights, validated protocols, and troubleshooting logic necessary to optimize your reaction yield.

Process Workflow Visualization

Pathways Start N-Boc-3-pyrrolidinol (Secondary Alcohol) RouteA Williamson Ether Synthesis NaH / DMF / 60°C Start->RouteA RouteB Mitsunobu Reaction DIAD / PPh3 / THF Start->RouteB Intermediate N-Boc-3-(Tetrahydro-2- furanylmethoxy)pyrrolidine RouteA->Intermediate High Yield (Optimized) RouteB->Intermediate Low Yield (Aliphatic-Aliphatic) ElecA Tetrahydrofurfuryl Mesylate (Primary Electrophile) ElecA->RouteA ElecB Tetrahydrofurfuryl Alcohol (Primary Alcohol) ElecB->RouteB Deprotection Deprotection TFA / DCM / 0°C to RT Intermediate->Deprotection Product 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine Deprotection->Product

Synthetic pathways for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine via Williamson and Mitsunobu routes.

Mechanistic Insights: Understanding the Yield Drop

The core issue in synthesizing this molecule lies in the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. N-Boc-3-pyrrolidinol is a secondary alcohol; its corresponding alkoxide is sterically hindered. When reacting with a primary alkyl halide like tetrahydrofurfuryl bromide, the bulky alkoxide often acts as a strong base rather than a nucleophile, promoting the E2 elimination of the bromide to form an alkene byproduct rather than the desired ether[1].

To force the reaction down the SN2 pathway, we must manipulate the leaving group and the base. Switching from a bromide to a mesylate (methanesulfonate) provides a superior leaving group that significantly lowers the activation energy for SN2 substitution[2]. Furthermore, using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures complete and irreversible deprotonation of the secondary alcohol, maximizing the concentration of the active nucleophile[3].

Troubleshooting FAQs

Q1: Why is my etherification yield stuck below 40% when using NaH and tetrahydrofurfuryl bromide? A1: The bromide leaving group on the tetrahydrofurfuryl moiety is highly prone to E2 elimination when attacked by the sterically hindered alkoxide of N-Boc-3-pyrrolidinol[1]. This competing elimination consumes your electrophile. Solution: Convert your tetrahydrofurfuryl alcohol to tetrahydrofurfuryl mesylate prior to the reaction. The mesylate is a superior leaving group that accelerates the SN2 substitution pathway, minimizing elimination and doubling your yield[2].

Q2: Can I use the Mitsunobu reaction to couple N-Boc-3-pyrrolidinol and tetrahydrofurfuryl alcohol directly? A2: While the Mitsunobu reaction is a powerful tool for etherification, it is mechanistically designed to couple an alcohol with an acidic pronucleophile (e.g., a phenol or carboxylic acid)[4]. Attempting an intermolecular Mitsunobu reaction between two aliphatic alcohols typically results in extremely poor yields because neither alcohol is acidic enough to efficiently protonate the betaine intermediate. The Williamson ether approach is far more reliable for this specific synthesis.

Q3: I am seeing significant ring-opening or degradation of the tetrahydrofurfuryl ring. What is causing this? A3: Tetrahydrofurfuryl derivatives can undergo ring-opening under excessively harsh basic conditions or prolonged heating. If you are heating the reaction above 80°C in DMF, the NaH can promote degradation. Keep the reaction temperature strictly between 50°C and 60°C and ensure your DMF is rigorously anhydrous. Moisture will react with NaH to generate sodium hydroxide, which is highly nucleophilic and exacerbates side reactions[3].

Quantitative Data Comparison

The following table summarizes the causal relationship between reagent selection and overall yield during the etherification step.

ElectrophileBaseSolventTempTimeYield (%)Primary Observation / Causality
Tetrahydrofurfuryl BromideKOHEtOH70°C24 h< 10%Protic solvent solvates alkoxide; unreacted SM[3].
Tetrahydrofurfuryl BromideNaHTHF65°C18 h35%Competing E2 elimination dominates over SN2[1].
Tetrahydrofurfuryl TosylateKHMDSTHF60°C12 h68%Good conversion; SN2 favored, but base is expensive.
Tetrahydrofurfuryl Mesylate NaH DMF 60°C 12 h 82% Optimal SN2 substitution; complete deprotonation.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Etherification Yield < 40% Check1 Is unreacted N-Boc-3-pyrrolidinol recovered? Issue->Check1 Yes1 Yes: Poor Nucleophilicity or Inactive Electrophile Check1->Yes1 TLC/GC shows SM No1 No: Side Reactions Occurring (Elimination / Degradation) Check1->No1 Complex mixture Action1 1. Switch Bromide to Mesylate 2. Increase Base Strength (NaH) Yes1->Action1 Action2 1. Lower Temp to 0°C during addition 2. Ensure strictly anhydrous DMF No1->Action2

Decision tree for diagnosing and resolving low yield in the etherification step.

Validated Experimental Protocol: Optimized Williamson Ether Synthesis

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next phase unless the validation checks are confirmed.

Phase 1: Alkoxide Generation

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of N-Boc-3-pyrrolidinol in anhydrous DMF to achieve a 0.2 M concentration.

  • Cooling : Cool the solution to 0°C using an ice-water bath.

  • Deprotonation : Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

  • Self-Validation Check: Monitor the reaction for hydrogen gas evolution. The bubbling serves as a visual confirmation of irreversible alkoxide formation. Stir at 0°C for 30 minutes until gas evolution completely ceases.

Phase 2: Electrophile Addition & Coupling 5. Addition : Dissolve 1.2 eq of tetrahydrofurfuryl mesylate in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0°C over 15 minutes to prevent localized exothermic degradation. 6. Heating : Remove the ice bath and gradually warm the reaction to 60°C. Maintain this temperature for 12 hours. 7. Self-Validation Check: Perform a TLC analysis (Hexanes:EtOAc 7:3). The disappearance of the N-Boc-3-pyrrolidinol spot and the appearance of a less polar product spot confirms successful coupling.

Phase 3: Workup & Isolation 8. Quenching : Cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl. 9. Extraction : Dilute the mixture with EtOAc and water. Separate the phases and extract the aqueous layer twice more with EtOAc. 10. Washing : Wash the combined organic layers extensively with water (3x) and brine (1x) to remove the DMF solvent. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Phase 4: Deprotection 11. Boc Removal : Dissolve the crude intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours while warming to room temperature. 12. Final Isolation : Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the final 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

References

  • Source: nih.
  • Source: masterorganicchemistry.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine in Aqueous Media

Welcome to the technical support center for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound in aqueous media. As a molecule possessing both a basic pyrrolidine moiety and a more lipophilic tetrahydrofuran group, its solubility behavior can be complex. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful formulation and application of this compound.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Researchers facing solubility challenges with 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine should follow a systematic approach to identify the most effective solubilization strategy. The following flowchart outlines a logical progression of troubleshooting steps, from simple adjustments to more complex formulation techniques.

Caption: Troubleshooting flowchart for solubility issues.

Frequently Asked Questions (FAQs)

pH Adjustment

Q1: Why is pH adjustment the first step in troubleshooting the solubility of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine?

A1: The pyrrolidine ring in the molecule's structure is a cyclic secondary amine. Amines are weak bases and can be protonated in acidic conditions to form ammonium salts.[1][2] These salts are generally much more water-soluble than the free base form of the amine.[3] Therefore, lowering the pH of the aqueous medium is a simple and often effective first step to increase solubility.

Q2: What is the recommended pH range to test for solubilizing this compound?

Co-solvents

Q3: When should I consider using co-solvents, and which ones are most appropriate?

A3: Co-solvents are a viable option when pH adjustment alone is insufficient or if the required pH is incompatible with your experimental setup. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[4] Common co-solvents for preclinical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[5][] The choice of co-solvent will depend on the specific application and any potential toxicity or interference with the assay.

Q4: What are the potential drawbacks of using co-solvents?

A4: A significant drawback of co-solvents is the risk of drug precipitation upon dilution into a larger aqueous volume, such as in cell culture media or upon injection.[4] Additionally, high concentrations of some co-solvents can be toxic to cells or organisms.[7] It's also important to be aware that while co-solvents can increase the apparent solubility, they may also decrease the permeability of the compound across biological membranes.[8]

Surfactants

Q5: How do surfactants improve the solubility of compounds like 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9] The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility in the aqueous phase.[10] For a molecule with both polar and non-polar regions like 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, this can be a very effective solubilization method.

Q6: What type of surfactant should I use?

A6: The choice of surfactant depends on the application. For in vitro and in vivo studies, non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyethylene alkyl ethers are generally preferred due to their lower toxicity and reduced interaction with biological components.[11][12] Cationic surfactants can be effective but may have higher toxicity, while anionic surfactants can interact with positively charged molecules.[11][13]

Advanced Formulations

Q7: When should I explore advanced formulation strategies like cyclodextrins or liposomes?

A7: Advanced formulations should be considered when simpler methods like pH adjustment, co-solvents, and surfactants fail to provide the desired solubility and stability, or when a more sophisticated drug delivery system is required.

Q8: How do cyclodextrins work to enhance solubility?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes by encapsulating the hydrophobic parts of a drug molecule, thereby increasing its aqueous solubility and stability.[16][] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native cyclodextrins.[18]

Q9: What are the advantages of using liposomes for a compound like this?

A9: Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core.[19][20] They are versatile delivery systems that can encapsulate both hydrophilic and hydrophobic compounds.[19] For 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, which has both polar and non-polar characteristics, it could potentially be entrapped in either the aqueous core or the lipid bilayer.[21] Liposomes can also help to protect the drug from degradation and can be modified for targeted delivery.[]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Stock Solution:

    • Prepare a 10 mg/mL stock solution of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol).

  • pH Screening:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using biocompatible buffering agents (e.g., citrate, phosphate).

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM).

    • Vortex each solution thoroughly and visually inspect for any precipitation or cloudiness.

    • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).

    • Visually inspect again and, if possible, quantify the amount of dissolved compound by a suitable analytical method (e.g., HPLC-UV).

  • Optimization:

    • Based on the screening results, select the pH that provides the best solubility.

    • Prepare the final formulation using the optimized pH and buffer system.

Protocol 2: Co-solvent Screening for Improved Solubility
  • Co-solvent Selection:

    • Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination:

    • Add an excess amount of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to each co-solvent mixture.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Co-solventConcentration (% v/v)Expected Solubility Trend
Ethanol0 - 50Moderate Increase
Propylene Glycol0 - 50Moderate to High Increase
PEG 4000 - 50High Increase
DMSO0 - 20Very High Increase (use with caution due to potential toxicity)
Protocol 3: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Selection:

    • Select pharmaceutically acceptable cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-20% w/v).

    • Add an excess amount of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 48-72 hours.

    • After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

  • Data Analysis and Complex Preparation:

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase suggests the formation of a soluble inclusion complex.

    • Based on the phase solubility diagram, prepare a stock solution of the compound in the optimal concentration of the cyclodextrin solution.

Caption: Cyclodextrin inclusion complex formation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. (2012, January 26).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • How to Improve Drug Delivery with Liposome Encapsulation? - BOC Sciences. (n.d.).
  • Liposomal Formulations: A Recent Update - PMC. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
  • Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. (2025, April 5).
  • A Review on Solubility Enhancement Techniques - IJPPR. (2020, August 30).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • 5.3 Amine Protonation – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - NSF PAR. (2022, March 11).
  • A liposome with a phospolipid molecule The polar character of the... - ResearchGate. (n.d.).
  • Laboratory 4 – Liposomes. (n.d.).
  • Amine-based Surfactant Thickeners - Nouryon. (n.d.).
  • Pyrrolidine. (n.d.).
  • Solubility and pH of amines. (n.d.).
  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise... - Homework.Study.com. (n.d.).
  • 3-Furfurylidenepyrrolidine | C9H11NO | CID 91748326 - PubChem - NIH. (n.d.).
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC. (2025, July 8).
  • Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights from Alfa Chemistry. (n.d.).
  • Amine Oxide Suppliers - Surfactants - Polyventive. (2026, January 29).
  • Amines & Surfactants – Technical Products Inc of Ohio. (n.d.).
  • Pyrrolidine - Common Organic Chemistry. (n.d.).
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.).
  • Chemical Properties of Pyrrolidine (CAS 123-75-1) - Cheméo. (n.d.).
  • Pyrrolidine 99 123-75-1 - Sigma-Aldrich. (n.d.).
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.).
  • (3S)-Tetrahydro-3-furanyl ((2S,3S)-4-((2S,4R)-4-((1S,2R)-2-((S)-amino(hydroxy)methoxy)-2,3-dihydro-1H-inden-1-yl)-2-benzyl-3-oxo-2-pyrrolidinyl)-3-. (n.d.).
  • Pyrrolidine - ChemBK. (2025, August 19).
  • Pyrrolidine - Wikipedia. (n.d.).
  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Welcome to the technical support guide for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this compound. The inherent structural characteristics of this molecule—a polar, basic pyrrolidine core coupled with a tetrahydrofuran (THF) moiety via an ether linkage—present unique challenges in purification and crystallization. This guide is designed to help you navigate these challenges effectively.

The presence of two stereocenters, one on the pyrrolidine ring and one on the THF ring, means that this compound can exist as a mixture of diastereomers and enantiomers. The separation of these stereoisomers often requires specialized techniques, which are also addressed.[1][2]

Section 1: Pre-Purification Analysis & Characterization (FAQ)

Before embarking on any purification protocol, a thorough analysis of the crude material is essential. This initial assessment will inform your purification strategy and help you anticipate potential difficulties.

Q1: What are the critical first steps I should take to analyze my crude 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine?

A1: Your initial analysis should focus on three key areas:

  • Purity and Impurity Profile: Use Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC will give you a quick visual of the number of components in your mixture. A proton (¹H) NMR spectrum is invaluable for identifying residual solvents, unreacted starting materials, and major by-products.

  • Water Content: Amines, particularly polar ones like this, are often hygroscopic. Water can significantly hinder crystallization and affect boiling points during distillation. Karl Fischer titration is the gold standard for accurately determining water content.

  • Thermal Stability: Before attempting distillation, perform a small-scale heating test or a thermogravimetric analysis (TGA) if available. This will help you determine if the compound is stable at its boiling point, even under vacuum.

Q2: What are the most common impurities I should expect?

A2: Impurities will vary based on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as 3-hydroxypyrrolidine or a reactive derivative of (tetrahydrofuran-2-yl)methanol.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Dichloromethane, Toluene).[3][4]

  • Water: Often introduced during aqueous workup steps. The removal of water from pyrrolidine derivatives can be problematic.[5][6]

  • Inorganic Salts: From reagents or workup procedures (e.g., NaCl, MgSO₄).

  • Stereoisomers: Diastereomers may have formed if the synthesis was not stereospecific. These can be particularly challenging to separate.[7]

Section 2: Purification Methodologies (Troubleshooting Guide)

Distillation

Q: When is distillation a suitable purification method for this compound?

A: Distillation is most effective for removing lower-boiling impurities, such as residual solvents, or for purifying the compound if it is a liquid at room temperature and thermally stable. Given the molecular weight and polar functional groups, 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine will have a high boiling point, making vacuum distillation the only viable option to prevent thermal decomposition.[8]

Troubleshooting: Distillation
  • Issue: My compound is darkening or decomposing in the distillation flask.

    • Cause: The boiling point is too high at the current pressure, leading to thermal degradation.

    • Solution: Increase the vacuum (lower the pressure). Use a high-quality vacuum pump and ensure all joints are well-sealed. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Protocol: Vacuum Distillation of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
  • Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all joints.

  • Drying: Ensure the crude material is as dry as possible. If significant water is present, consider pre-drying with a drying agent like anhydrous sodium sulfate or by azeotropic removal with toluene.

  • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Vacuum Application: Slowly and carefully apply vacuum before you begin heating.

  • Heating: Use a heating mantle with a stirrer and a sand or oil bath for even temperature distribution. Gradually increase the temperature.

  • Fraction Collection: Collect fractions in separate receiving flasks. The first fraction will likely contain residual solvents. A stable distillation temperature (head temperature) indicates the desired product is distilling.

  • Completion: Stop the distillation before the flask is completely dry to avoid the formation of non-volatile, potentially unstable residues. Allow the system to cool completely before releasing the vacuum.

Liquid-Liquid Extraction (Acid-Base)

Q: How can I use extraction to remove neutral or acidic impurities?

A: The basicity of the pyrrolidine nitrogen allows for a highly effective separation from non-basic impurities using an acid-base extraction workflow. The amine can be protonated and moved into an aqueous layer, leaving neutral organic impurities behind.

Troubleshooting: Extraction
  • Issue: A persistent emulsion is forming at the interface of the organic and aqueous layers.

    • Cause: High concentration of the amine salt or other surfactants.

    • Solution 1: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Solution 2: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Solution 3: If the emulsion persists, transfer the mixture to a centrifuge tube and spin for a few minutes.

Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate, DCM) extract Extract with 1M HCl (aq) start->extract separate1 Separate Layers extract->separate1 org_layer1 Organic Layer: Contains Neutral/Acidic Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Contains Protonated Amine Salt (R₂NH₂⁺Cl⁻) separate1->aq_layer1 basify Basify with 6M NaOH (aq) to pH > 12 (cool in ice bath) aq_layer1->basify extract2 Extract with fresh Organic Solvent (x3) basify->extract2 separate2 Separate Layers extract2->separate2 aq_layer2 Aqueous Layer: Contains Inorganic Salts separate2->aq_layer2 Discard org_layer2 Combined Organic Layers: Contains Purified Free Base separate2->org_layer2 dry Dry with Na₂SO₄, Filter org_layer2->dry concentrate Concentrate in vacuo dry->concentrate final Purified Product concentrate->final start Place Crude Solid in Erlenmeyer Flask add_solvent Add MINIMUM amount of hot solvent to dissolve start->add_solvent hot_filter Hot Gravity Filtration (Only if insoluble impurities exist) add_solvent->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool induce Induce Crystallization (Scratch / Seed / Ice Bath) cool->induce collect Collect Crystals by Vacuum Filtration induce->collect wash Wash with a small amount of COLD solvent collect->wash dry Dry Crystals (Air or Vacuum Oven) wash->dry final Pure Crystalline Product dry->final

General Workflow for Recrystallization.
Alternative: Crystallization via Salt Formation

Q: My free base is an oil or refuses to crystallize. Is there another way?

A: Yes. Amines can often be converted into crystalline salts with well-defined melting points. [9]This is a common strategy in the pharmaceutical industry.

  • Formation: Dissolve your crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add a solution of an acid, such as HCl in ether or acetic acid. [9]The corresponding salt (e.g., the hydrochloride or acetate salt) will often precipitate immediately.

  • Purification: This salt can then be purified by recrystallization.

  • Liberation: To recover the purified free base, dissolve the salt in water, basify the solution with a strong base like NaOH, and extract the free base into an organic solvent as described in Section 2.2.

Section 4: Chiral Separation (Advanced Topics)

Q: My NMR shows a mixture of diastereomers. How can I separate them?

A: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.

  • Fractional Crystallization: With careful selection of a crystallization solvent, it is sometimes possible to have one diastereomer crystallize out of solution while the other remains in the mother liquor. This often requires multiple recrystallization cycles.

  • Column Chromatography: Diastereomers will typically have different R_f values on TLC and can be separated using careful column chromatography on silica gel. [1] Q: How can I resolve a racemic mixture (enantiomers)?

A: Enantiomers have identical physical properties in an achiral environment and cannot be separated by the methods above. Specialized techniques are required.

  • Chiral Resolution: React the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid or mandelic acid). This forms a pair of diastereomeric salts, which can then be separated by fractional crystallization. After separation, the free base of each enantiomer can be liberated.

  • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. [7]

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • BASF AG. (1999). DE19957672A1 - Purification and drying of crude pyrrolidine. Google Patents.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • BASF AG. (2004). EP1108715B1 - Process for dehydration and purification of crude pyrrolidine. Google Patents.
  • University of Alberta. (n.d.). Recrystallisation. Department of Chemistry. Available at: [Link]

  • Moffett, R. B. (1953). 2,2-DIMETHYLPYRROLIDINE. Organic Syntheses, 33, 32. Available at: [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (1993). EP 0551993 A1 - Pyrrolidine derivatives and process for preparing the same. European Patent Office. Available at: [Link]

  • Michigan State University. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • The Merck Index Online. (n.d.). Pyrrolidine. Royal Society of Chemistry. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2022). Separation of pyrrolidine from tetrahydrofuran by using pillararene-based nonporous adaptive crystals. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Google Patents. (1950). US2525584A - Production of pyrrolidine.
  • Thieme. (2019). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. Synthesis. Available at: [Link]

  • Nature. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Separation of pyrrolidine from tetrahydrofuran by using pillararene-based nonporous adaptive crystals. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Tetrahydropyrrole (Pyrrolidine) Chemical Properties, Uses, Safety, Supplier & Price. Retrieved from [Link]

  • Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
  • National Center for Biotechnology Information. (n.d.). 3-Furfurylidenepyrrolidine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES. Retrieved from [Link]

  • Google Patents. (2009). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ResearchGate. (n.d.). poly(ethylene glycol) triblock copolymer: Synthesis, crystallization behavior and novel morphology. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Welcome to the Advanced Technical Support Center. This portal is designed for research scientists and process chemists working on the synthesis and scale-up of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS: 933702-05-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for research scientists and process chemists working on the synthesis and scale-up of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS: 933702-05-7). As a highly versatile secondary amine featuring a flexible ether linkage and a tetrahydrofuran (THF) ring, this compound is a critical building block in CNS drug discovery and ligand design.

Below, you will find authoritative troubleshooting guides, quantitative optimization matrices, and self-validating protocols focused on overcoming the thermodynamic and kinetic hurdles of its synthesis.

Mechanistic Workflow & Process Architecture

The synthesis of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is classically achieved via a Williamson ether synthesis, coupling an N-protected 3-pyrrolidinol with a tetrahydrofurfuryl electrophile, followed by deprotection. The primary challenge lies in balancing the nucleophilicity of the sterically hindered secondary alkoxide against the propensity of the primary electrophile to undergo E2 elimination.

SynthesisWorkflow A N-Boc-3-pyrrolidinol + Base (NaH) B Alkoxide Intermediate (0°C to 25°C) A->B Deprotonation C Tetrahydrofurfuryl Mesylate (DMF, 60°C) B->C Nucleophilic Attack D Boc-Protected Ether (Isolation) C->D SN2 Reaction E Deprotection (HCl/Dioxane) D->E Acidic Cleavage F 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine E->F Final Product

Workflow for the synthesis of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine via SN2 etherification.

Troubleshooting Guide & FAQs

Q1: Why is my etherification yield persistently low (<40%) when using THF as the solvent at room temperature?

A1: The issue is a combination of insufficient solvent polarity and inadequate thermal activation. Tetrahydrofuran (THF) has a relatively low dielectric constant (ε = 7.5). In Williamson ether synthesis, the alkoxide nucleophile must be sufficiently desolvated and separated from its counterion (e.g., Na⁺) to attack the electrophile. Conventional synthesis of complex amino-ethers relies on highly polar aprotic solvents like DME or DMF to facilitate this separation[1]. Switching to DMF (ε = 36.7) breaks up tight ion pairs, significantly enhancing the nucleophilicity of the 3-pyrrolidinol alkoxide.

Q2: When I increase the temperature to drive the reaction, I observe significant alkene byproducts. How do I optimize the temperature?

A2: You are observing a shift from kinetic to thermodynamic control. Tetrahydrofurfuryl mesylates (or bromides) possess adjacent protons that are susceptible to base-catalyzed E2 elimination. While heating is required to overcome the steric hindrance of the secondary alkoxide attacking the electrophile, temperatures exceeding 80°C provide enough energy to cross the activation barrier for E2 elimination. To favor the desired Sₙ2 pathway, maintain a strict thermal window of 55°C to 65°C .

TempSolventLogic Root Alkylation Conditions LowPol Low Polarity (THF) ε = 7.5 Root->LowPol HighPol High Polarity (DMF) ε = 36.7 Root->HighPol PoorYield Poor Yield (Incomplete Rxn) LowPol->PoorYield Ion pairing LowTemp T < 50°C HighPol->LowTemp OptTemp T = 55-65°C HighPol->OptTemp HighTemp T > 80°C HighPol->HighTemp LowTemp->PoorYield Kinetic barrier OptYield Optimal SN2 (High Yield) OptTemp->OptYield Ideal activation E2Elim E2 Elimination (Alkene Byproducts) HighTemp->E2Elim Thermodynamic shift

Logical decision tree for optimizing solvent polarity and temperature to favor SN2 over E2.

Q3: Are there alternatives to the Williamson ether synthesis that avoid the use of strong bases like NaH?

A3: Yes. The synthesis of complex C(sp³)-rich ethers often faces challenges with traditional cross-coupling or strong-base etherification[2]. An emerging alternative is reductive etherification . This approach utilizes carbonyl precursors (e.g., tetrahydrofurfural) and 3-pyrrolidinol in the presence of heterogeneous catalysts and a reducing agent (like H₂ or silanes) to form the ether linkage without generating an alkoxide intermediate[3]. This is highly recommended if your substrate contains base-sensitive functional groups.

Quantitative Optimization Data

The following matrix summarizes the causality between solvent selection, dielectric constants, thermal parameters, and the resulting reaction pathways for the N-Boc-3-pyrrolidinol alkylation step.

SolventDielectric Constant (ε)Optimal Temp RangeSₙ2 / E2 RatioExpected YieldMechanistic Observation
THF 7.565°C (Reflux)Low< 40%Tight ion-pairing limits nucleophilicity.
DME 7.285°C (Reflux)Moderate50–60%Better chelation of Na⁺, but high temp promotes E2.
DMF 36.755–65°CHigh (Optimal) 75–85% Excellent alkoxide desolvation; ideal kinetic control.
DMSO 46.740–50°CModerate60–70%High polarity, but prone to side reactions and difficult workup.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Alkoxide Generation & Etherification

Reagents: N-Boc-3-pyrrolidinol (1.0 eq), Tetrahydrofurfuryl mesylate (1.2 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Anhydrous DMF (0.2 M).

  • Deprotonation: Dissolve N-Boc-3-pyrrolidinol in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Add NaH portion-wise over 15 minutes. Causality: Gradual addition prevents localized exothermic spikes that can degrade the starting material.

  • Remove the ice bath and stir at 25°C for 30 minutes.

    • Validation Checkpoint 1: Visual confirmation. The evolution of H₂ gas must cease, and the suspension should transition to a clear or slightly cloudy homogeneous solution, indicating complete alkoxide formation.

  • Alkylation: Add Tetrahydrofurfuryl mesylate dropwise. Attach a reflux condenser and heat the reaction strictly to 60°C for 12 hours.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

    • Validation Checkpoint 2: LC-MS Analysis. Confirm the disappearance of the N-Boc-3-pyrrolidinol mass and the appearance of the intermediate mass (m/z ~272 [M+H]⁺).

Phase 2: Acidic Deprotection

Reagents: Boc-protected intermediate, 4M HCl in Dioxane (10 eq).

  • Cleavage: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous Dichloromethane (DCM).

  • Add 4M HCl in Dioxane dropwise at 0°C, then allow the mixture to warm to 25°C. Stir for 2 hours. Causality: Anhydrous HCl in Dioxane cleanly removes the Boc group without risking the hydrolysis of the newly formed ether linkage or the opening of the THF ring, which can occur under aqueous acidic conditions.

  • Isolation: Concentrate the mixture under reduced pressure to yield the hydrochloride salt of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

    • Validation Checkpoint 3: TLC Analysis (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat. The product spot must turn deep purple, confirming the presence of a free secondary amine.

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and protocol standards discussed in this guide.

  • [2] Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp³)–C(sp³) Cross-Coupling. ACS Publications. 2

  • [3] Inorganic SrMo1–x Ni x O3 –δ Perovskite Nanocrystals for Catalytic Reductive Etherification of Biobased Compounds. PubMed Central (PMC). 3

  • [1] WO2004099137A1 - Aminocyclohexyl ether compounds and uses thereof (Details on general synthetic processes for aminoethers via Williamson synthesis). Google Patents. 1

Sources

Troubleshooting

Technical Support Center: Stability and Safe Handling of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Welcome to the Technical Support Center for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine . As a bifunctional organic compound, its structure presents a dual-stability challenge: a tetrahydrofuran (THF) ether linkage highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine . As a bifunctional organic compound, its structure presents a dual-stability challenge: a tetrahydrofuran (THF) ether linkage highly prone to auto-oxidation, and a secondary pyrrolidine amine susceptible to atmospheric carbon dioxide and moisture.

This guide provides authoritative, field-proven troubleshooting and self-validating protocols to ensure scientific integrity, experimental reproducibility, and laboratory safety.

Visual Workflow: Chemical Vulnerabilities & Mitigation

DegradationPathways cluster_0 THF Moiety (Ether Degradation) cluster_1 Pyrrolidine Moiety (Amine Degradation) Compound 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine O2_Light O2 & Light Exposure Compound->O2_Light CO2_Moisture CO2 & Moisture Compound->CO2_Moisture Radical Alpha-Carbon Radical O2_Light->Radical Auto-oxidation Peroxide Explosive Hydroperoxides Radical->Peroxide Chain Propagation BHT BHT Inhibitor BHT->Radical H-atom Donation Zwitterion Zwitterion Intermediate CO2_Moisture->Zwitterion Nucleophilic Attack Carbamate Viscous Carbamate Salts Zwitterion->Carbamate Deprotonation Argon Inert Argon Atmosphere Argon->CO2_Moisture Excludes

Mechanistic pathways of degradation for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Section 1: Peroxide Formation & THF-Moiety Stability

Q: Why does the reagent develop a crystalline precipitate or liquid stratification over time? A: This is a critical safety hazard caused by the auto-oxidation of the tetrahydrofuran (THF) ether moiety. When exposed to atmospheric oxygen and light, cyclic ethers undergo a radical chain reaction initiated at the alpha-carbon, forming hydroperoxides[1]. Over time, or upon concentration via evaporation, these hydroperoxides polymerize into highly explosive, shock-sensitive peroxide crystals[2]. Friction from simply unscrewing the cap can detonate them.

Q: How does the BHT inhibitor prevent this, and why does the reagent still degrade? A: Butylated hydroxytoluene (BHT) is a phenolic antioxidant added by manufacturers to scavenge oxygen radicals. It functions by donating a hydrogen atom from its hydroxyl group to the peroxy radical, breaking the propagation chain and forming a stable, non-radical product[3][4]. However, BHT is physically consumed over time. Once the inhibitor is depleted, the solvent becomes immediately susceptible to rapid peroxide formation[2].

Section 2: Amine Degradation & Carbamate Formation

Q: The liquid has become highly viscous, cloudy, or exhibits a reduced titration titer. What happened? A: The pyrrolidine ring is a secondary amine, which acts as a strong nucleophile. Upon exposure to ambient air, the amine attacks electrophilic carbon dioxide (CO2), forming a zwitterionic intermediate. This intermediate is rapidly deprotonated by a second amine molecule, yielding a stable, highly viscous ammonium carbamate salt[5][6]. This not only alters the physical state of the reagent but effectively neutralizes its basicity and nucleophilicity, ruining downstream reactions.

Q: Can I recover the free base if carbamate salts have formed? A: While theoretically possible via strong base treatment (e.g., aqueous NaOH) and subsequent vacuum distillation, it is highly discouraged unless peroxide levels are confirmed to be absolute zero. Distilling peroxidizable compounds concentrates shock-sensitive peroxides, presenting a severe explosion risk[7]. Prevention via inert atmosphere storage is the only self-validating protocol.

Section 3: Quantitative Storage Guidelines

To maintain molecular integrity, adhere to the following environmental controls:

ParameterRecommended SpecificationCausality / Rationale
Shelf Life (Unopened) 12 MonthsInhibitor (BHT) depletion timeline.
Shelf Life (Opened) 3 MonthsOxygen ingress exponentially accelerates peroxide formation[2].
Storage Temperature 2°C to 8°CLow thermal energy reduces auto-oxidation kinetics[7].
Atmosphere Argon or NitrogenExcludes O2 (prevents peroxides) and CO2 (prevents carbamates).
Peroxide Limit < 10 ppmThreshold for safe handling; >10 ppm requires neutralization[7].
Inhibitor Level 250 - 400 ppm BHTQuenches peroxy radicals to prevent chain propagation[1].

Section 4: Step-by-Step Experimental Protocols

Protocol A: Peroxide Testing and Neutralization (Self-Validating System)

Objective: Verify solvent safety before any distillation, concentration, or reaction.

  • Visual Inspection: Examine the bottle against a light source without agitating it. If crystalline solids are visible around the cap threads or liquid stratification is present, STOP . Do not open the container[2]. Contact Environmental Health & Safety (EHS) immediately.

  • Quantification: If visually clear, open under a fume hood and dip a commercial Potassium Iodide (KI) peroxide test strip into the liquid for 1 second.

  • Validation: Wait 15 seconds and compare the color to the scale.

    • Result < 10 ppm: Safe for standard laboratory use.

    • Result 10 - 100 ppm: Must be neutralized before use or concentration.

    • Result > 100 ppm: Dispose of immediately[7].

  • Neutralization (if applicable): Add 5% w/v aqueous Ferrous Sulfate (FeSO4) solution to the reagent. The Fe²⁺ ions reduce the hydroperoxides to benign alcohols. Stir vigorously for 15 minutes.

  • Re-Validation: Separate the organic layer and retest with a new KI strip to validate complete neutralization.

PeroxideTesting Start Visual Inspection Crystals Crystals/Viscosity? Start->Crystals Dispose DO NOT OPEN Dispose via EHS Crystals->Dispose Yes Test Test with KI Strips Crystals->Test No Result Peroxide Level Test->Result Safe < 10 ppm Safe to Use Result->Safe Low Neutralize > 10 ppm Neutralize (FeSO4) Result->Neutralize High Retest Retest & Verify Neutralize->Retest Retest->Test Loop

Self-validating workflow for testing and neutralizing peroxide formers.

Protocol B: Schlenk Line Storage & Handling

Objective: Prevent CO2 absorption and O2 ingress during routine use.

  • Preparation: Ensure the reagent bottle is equipped with a Suba-Seal or specialized septum.

  • Purging: Connect a Schlenk line needle to an Argon manifold. Insert a pressure-relief needle into the septum, followed by the Argon needle. Purge the headspace for 3 minutes to displace ambient air.

  • Extraction: Remove the relief needle. Use a gas-tight syringe pre-flushed with Argon (3x) to extract the required volume of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

  • Sealing: Remove the syringe and Argon needle simultaneously. Wrap the septum tightly with Parafilm and store the bottle in a dark, 2°C to 8°C environment[7].

References[1] Tetrahydrofuran (THF) Storage and Handling - ymaws.com. Verify Source[7] Peroxide forming chemicals - Department of Biology, University of York. Verify Source[2] Peroxide Forming Chemicals - University of Louisville. Verify Source[5] CO2 Capture by Pyrrolidine: Reaction Mechanism and Mass Transfer - ResearchGate. Verify Source[6] AQUEOUS SOLUTIONS OF PYRROLIDINE FOR CARBON DIOXIDE CAPTURE - ResearchGate. Verify Source[3] Butylated hydroxytoluene - Wikipedia. Verify Source[4] Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation | Energy & Fuels - ACS Publications. Verify Source

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Catalysts

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following troubleshooting guide for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine catalysts has been dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following troubleshooting guide for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine catalysts has been developed based on established principles and common issues observed with structurally related prolinol ether organocatalysts. Direct literature on the specific troubleshooting of "3-(Tetrahydro-2-furanylmethoxy)pyrrolidine" is not extensively available in the public domain. Therefore, this guide provides a robust framework of best practices and problem-solving strategies applicable to this class of catalysts.

Introduction

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine belongs to the family of prolinol-derived organocatalysts, which are renowned for their ability to mediate a wide range of asymmetric transformations with high stereoselectivity. These catalysts typically operate via enamine or iminium ion intermediates, facilitating reactions such as Michael additions, aldol reactions, and Diels-Alder reactions. However, achieving optimal performance and high conversion rates can be challenging, often due to the sensitive nature of the catalytic cycle and potential deactivation pathways. This guide provides a structured approach to diagnosing and resolving common issues leading to low conversion rates in your experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is a frequent hurdle in organocatalyzed reactions. The following section is designed as a diagnostic tool to help you identify the root cause of the problem and implement effective solutions.

Question 1: My reaction shows little to no conversion. Where should I start my investigation?

When faced with a stalled reaction, a systematic evaluation of your experimental setup and reagents is crucial. Often, the issue lies in the fundamentals of the reaction conditions.

Initial Checks:

  • Reagent Purity: Impurities in substrates, solvents, or even the catalyst itself can inhibit the reaction. Aldehydes, for instance, are prone to oxidation to carboxylic acids, which can neutralize the catalytic amine.

    • Protocol: Re-purify your substrates (e.g., distillation of aldehydes, recrystallization of solid reagents) and use freshly distilled, anhydrous solvents.

  • Catalyst Integrity: Ensure your catalyst has been stored correctly under an inert atmosphere and protected from moisture and light.

  • Reaction Atmosphere: Many organocatalytic reactions are sensitive to air and moisture. The presence of water can hydrolyze the enamine intermediate, stalling the catalytic cycle.

    • Protocol: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

Question 2: I've confirmed my reagents are pure and the reaction is anhydrous, but the conversion is still low. What's the next logical step?

If the basic setup is sound, the issue likely lies within the catalytic cycle itself. The formation and stability of the key enamine intermediate are paramount for catalytic turnover.

Investigating the Catalytic Cycle:

  • Enamine Formation: The initial step of the catalytic cycle is the condensation of the aldehyde or ketone with the pyrrolidine catalyst to form an enamine.[1] This equilibrium can be unfavorable depending on the substrates and reaction conditions.

    • Causality: The tetrahydrofuranylmethoxy side chain, while crucial for stereocontrol, can introduce steric hindrance that may slow down the initial enamine formation compared to less bulky prolinol ethers.

  • Parasitic Equilibria: Prolinol-derived catalysts can participate in a "parasitic" equilibrium with aldehydes, forming a stable oxazolidine intermediate. This effectively sequesters the catalyst and the aldehyde, preventing them from participating in the desired reaction.[2][3]

    • Causality: The oxygen atoms in the tetrahydrofuran moiety could potentially coordinate with reaction intermediates or additives, influencing the position of this equilibrium.

Troubleshooting Workflow for Catalyst and Intermediate Issues:

Caption: A logical workflow for troubleshooting low conversion rates.

Question 3: How can I experimentally address slow enamine formation or the formation of parasitic oxazolidines?

Tackling these issues requires a methodical optimization of your reaction parameters.

ParameterRecommended ActionRationale
Temperature Vary the temperature in a systematic manner (e.g., from -20 °C to 40 °C).Enamine formation and the oxazolidine equilibrium are temperature-dependent. Lower temperatures often favor the desired product by minimizing side reactions, but may also slow down the overall reaction rate.
Solvent Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF, Acetonitrile).The solvent can significantly influence the stability of intermediates and transition states. Non-polar solvents often favor the enamine form, while polar aprotic solvents might stabilize charged intermediates.[2][3]
Concentration Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).The formation of the enamine is a bimolecular process and can be favored at higher concentrations.
Additives Consider the addition of a weak acid or base, or a water scavenger like molecular sieves.A weak acid can catalyze enamine formation, while a weak base can neutralize any acidic impurities. Molecular sieves can help to rigorously exclude water.

Experimental Protocol: Screening Reaction Conditions

  • Setup: Prepare a series of small-scale reactions in parallel in vials equipped with stir bars.

  • Standard Reaction: In each vial, add the substrate (1.0 eq), the electrophile (1.2 eq), and the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine catalyst (10 mol%).

  • Variable Addition:

    • To different sets of vials, add different anhydrous solvents (e.g., Toluene, DCM, THF).

    • For a given solvent, set up reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, 24 hours) using TLC or GC-MS.

  • Analysis: Compare the conversion rates under the different conditions to identify the optimal parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for reactions using 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine with aldehydes?

The catalyst operates through an enamine-mediated catalytic cycle, which can be visualized as follows:

EnamineCycle Catalyst Catalyst (Pyrrolidine) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (E+) Electrophile->Iminium Product Product Iminium->Product + H2O Product->Catalyst - Product Water H2O Water->Product

Caption: Generalized enamine catalytic cycle.

Q2: Could the tetrahydrofuran (THF) moiety on the catalyst be problematic?

While the THF group is designed to provide steric bulk for high stereoselectivity, it could also present some challenges:

  • Lewis Basicity: The oxygen atoms in the THF ring are Lewis basic and could potentially coordinate to Lewis acidic species in the reaction mixture, including certain additives or even the iminium ion intermediate, potentially altering reactivity.

  • Stability: Under strongly acidic conditions, the ether linkage could be susceptible to cleavage, leading to catalyst degradation. It is therefore crucial to avoid strong acids in the reaction or work-up.

Q3: How do I prepare and handle the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine catalyst?

The synthesis of this catalyst typically involves the Williamson ether synthesis between a protected 3-hydroxypyrrolidine and (tetrahydrofuran-2-yl)methanol, followed by deprotection.

Handling and Storage:

  • Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (e.g., -20 °C) to prevent degradation.

  • Handling: As with most amines, handle the catalyst in a well-ventilated fume hood. It is hygroscopic and should be handled using anhydrous techniques.

Q4: Are there any specific analytical techniques you recommend for monitoring these reactions?

  • NMR Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction progress. It can be used to observe the disappearance of starting materials and the appearance of the product. In some cases, it may also be possible to observe the enamine or oxazolidine intermediates.[2][3]

  • Chiral HPLC or GC: These techniques are essential for determining the enantiomeric excess (ee) of the product, which is a key performance indicator for asymmetric catalysis.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the product and any side-products, which can provide valuable clues for troubleshooting.

References

  • Schmid, M. B.; Zeitler, K.; Gschwind, R. M. Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. J. Am. Chem. Soc.2011 , 133 (18), 7065–7074. [Link]

  • Schmid, M. B.; Zeitler, K.; Gschwind, R. M. Formation and stability of prolinol and prolinol ether enamines by NMR: delicate selectivity and reactivity balances and parasitic equilibria. PubMed2011 . [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine vs 3-methoxypyrrolidine in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug discovery programs that hit a wall during lead optimization due to suboptimal physicochemical properties. The pyrrolidine ring is a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug discovery programs that hit a wall during lead optimization due to suboptimal physicochemical properties. The pyrrolidine ring is a ubiquitous, sp³-rich structural motif found in numerous FDA-approved drugs, prized for its conformational flexibility and ability to direct substituents into complex receptor pockets[1][2]. However, unsubstituted pyrrolidine is highly basic (pKa ~11.3), which often leads to poor passive membrane permeability and an increased risk of binding to the hERG potassium channel—a critical cardiovascular liability[3][4].

To mitigate these issues, medicinal chemists routinely functionalize the pyrrolidine core. This guide provides an objective, data-driven comparison of two distinct functionalization strategies: the minimalist 3-methoxypyrrolidine and the sterically extended 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine . We will explore the causality behind their physicochemical behavior, their metabolic liabilities, and provide self-validating experimental protocols to evaluate them in your own discovery workflows.

Physicochemical Profiling & Mechanistic Causality

When selecting an amine building block, every atom must justify its presence. The addition of an ether linkage at the C3 position of the pyrrolidine ring fundamentally alters the molecule's electronic and steric profile.

  • 3-Methoxypyrrolidine : The addition of the methoxy group introduces an electronegative oxygen atom. Through the σ -bond network, this oxygen exerts an electron-withdrawing inductive effect (-I). This effect decreases the electron density on the pyrrolidine nitrogen, stabilizing the unprotonated free base and lowering the pKa by approximately 1.5 to 2 units compared to unsubstituted pyrrolidine[5][6]. This reduction in basicity increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive lipid bilayer permeability.

  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine : This building block extends the ether linkage to include a tetrahydrofuran (THF) ring. While the inductive effect on the amine pKa remains similar to the methoxy derivative, the THF ring significantly increases the hydrophobic surface area. This addition outweighs the desolvation penalty of the second ether oxygen, resulting in a net increase in lipophilicity (clogP). Furthermore, this molecule introduces a second chiral center (at C2 of the THF ring, in addition to C3 of the pyrrolidine), resulting in four possible diastereomers. This stereochemical complexity can be leveraged to probe highly specific, deep receptor sub-pockets, but it drastically complicates asymmetric synthesis and chiral separation.

Table 1: Comparative Physicochemical Properties
PropertyUnsubstituted Pyrrolidine3-Methoxypyrrolidine3-(THF-2-methoxy)pyrrolidineCausality / Impact on Drug Design
Molecular Weight 71.12 g/mol 101.15 g/mol 171.24 g/mol Higher MW in the THF derivative reduces Ligand Efficiency (LE).
Calculated pKa ~11.3~9.5~9.5Ether oxygen (-I effect) lowers basicity, improving passive absorption.
clogP (Lipophilicity) 0.460.43 - 0.851.50 - 2.00THF ring adds hydrophobic bulk, increasing target affinity but reducing aqueous solubility.
Polar Surface Area 12.0 Ų21.3 Ų30.5 ŲAdditional H-bond acceptors (HBA) alter desolvation energy.
Stereocenters 012THF derivative requires strict diastereomeric control during synthesis.

Lead Optimization Decision Workflow

Choosing between these two building blocks depends on the specific structural liabilities of your lead compound. The decision tree below outlines the logical flow for incorporating these moieties.

Workflow A Lead Optimization: Pyrrolidine Scaffold B Assess Permeability & hERG Liability A->B C High Basic pKa (>10) Needs Reduction B->C Liability Found E Receptor Pocket Analysis: Unfilled Space? B->E No Liability D Introduce 3-Methoxy (pKa ~9.5, Low Steric Bulk) C->D D->E F Extended Hydrophobic/HBA Pocket E->F Yes G Introduce 3-(THF-methoxy) (Increases logP, Adds HBA) F->G

Figure 1: Decision matrix for selecting pyrrolidine ether derivatives based on structural liabilities.

Metabolic Stability & Degradation Pathways

A critical differentiator between these two compounds is their behavior in the presence of hepatic Cytochrome P450 (CYP450) enzymes.

The 3-methoxypyrrolidine moiety is generally robust. Its primary metabolic liability is O-demethylation, which yields 3-hydroxypyrrolidine and formaldehyde. Because 3-hydroxypyrrolidine is highly polar and easily excreted, this is often a safe, predictable clearance pathway.

Conversely, the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine introduces a significant metabolic vulnerability. The α -carbons of the THF ring are highly susceptible to CYP-mediated oxidation. This α -oxidation often leads to ring-opening events, forming reactive aldehyde or lactone intermediates that can covalently bind to proteins, potentially causing idiosyncratic toxicity.

Metabolism A Phase I Metabolism (CYP450 Mediated) B 3-Methoxypyrrolidine A->B E 3-(THF-methoxy)pyrrolidine A->E C O-Demethylation B->C D 3-Hydroxypyrrolidine (Stable, Excretable) C->D F THF Ring α-Oxidation E->F G Ring Opening / Lactonization (Reactive Intermediates) F->G

Figure 2: Divergent CYP450-mediated metabolic degradation pathways for the two building blocks.

Self-Validating Experimental Protocols

To objectively compare these building blocks during lead optimization, the following protocols must be executed. These methodologies are designed as "self-validating systems"—incorporating internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Protocol A: Potentiometric Determination of Amine pKa

Objective: Validate the inductive pKa-lowering effect of the ether substituents. Self-Validation Mechanism: The inclusion of unsubstituted pyrrolidine as a positive control ensures the electrode calibration and titration algorithms are accurate in the highly basic range.

  • Preparation: Prepare 1.0 mM solutions of the test compounds (as hydrochloride salts) in 0.15 M aqueous KCl to maintain constant ionic strength.

  • Control Inclusion: Prepare a 1.0 mM solution of unsubstituted pyrrolidine (expected pKa ~11.3)[3].

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the solutions with standardized 0.1 M NaOH at 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum half-integral method.

  • Validation Check: The assay is only valid if the unsubstituted pyrrolidine control yields a pKa between 11.2 and 11.4.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic vulnerability of the THF ring compared to the methoxy group. Self-Validation Mechanism: The use of high-clearance (Verapamil) and low-clearance (Warfarin) controls ensures the microsomes are enzymatically active but not overly degraded.

  • Incubation Mixture: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compounds, Verapamil (high clearance control), and Warfarin (low clearance control) to a final concentration of 1.0 µM.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1.0 mM.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

  • Validation Check: Calculate the intrinsic clearance ( CLint​ ). The assay is valid only if Verapamil shows rapid depletion ( T1/2​ < 15 min) and Warfarin shows minimal depletion ( T1/2​ > 120 min).

Conclusion

For early-stage lead optimization where maintaining high ligand efficiency and avoiding hERG liabilities are paramount, 3-methoxypyrrolidine is the superior starting point. It effectively lowers basicity while minimizing steric and metabolic risks[5][6].

However, if crystallographic data or homology modeling reveals a deep, solvent-accessible sub-pocket adjacent to the basic amine, 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine becomes a powerful tool. While it requires rigorous stereochemical management and careful monitoring of CYP-mediated ring oxidation, its ability to displace high-energy water molecules and engage in extended dipole interactions can yield massive gains in target affinity.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 2026. 1[1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). 2[2]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 2013. 4[4]

  • 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester... ACS Publications, 2015. 5[5]

  • Pyrrolidine | C4H9N | CID 31268 - PubChem. National Institutes of Health (NIH). 3[3]

  • (R)-3-METHOXYPYRROLIDINE | 120099-60-7 - ChemicalBook. ChemicalBook, 2025. 7[7]

  • 1-(3-fluoro-4-methylphenoxy)-3-(2-furanylmethoxy)-2 ... - GuideChem. GuideChem. 8[8]

Sources

Comparative

HPLC method validation for testing 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine purity

The accurate purity determination of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine presents a classic chromatographic challenge. As a highly polar, basic secondary amine containing a tetrahydrofuran ring and an ether linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity determination of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine presents a classic chromatographic challenge. As a highly polar, basic secondary amine containing a tetrahydrofuran ring and an ether linkage, this compound defies traditional reversed-phase liquid chromatography (RPLC). When analyzed on standard C18 columns, analysts typically encounter poor retention (elution near the void volume) and severe peak tailing due to secondary interactions between the protonated pyrrolidine nitrogen and unendcapped surface silanols.

To establish a robust, stability-indicating purity method suitable for regulatory submission, we must move beyond default C18 methodologies. This guide objectively compares alternative stationary phase chemistries and outlines a self-validating protocol compliant with modern standards.

Chromatographic Strategy: Causality in Column Selection

To overcome the hydrophilicity and basicity of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, two primary orthogonal strategies are evaluated:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via a fundamentally different retention mechanism than RPLC. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile), HILIC retains polar analytes by partitioning them into an immobilized, water-enriched layer on the silica surface . For basic amines, the inclusion of an ammonium formate buffer is critical; the ammonium ions act as counter-ions that facilitate the formation of the aqueous bi-layer while aggressively masking residual silanol activity, thereby eliminating peak tailing.

  • Pentafluorophenyl (PFP) Phases: As an alternative within the RPLC domain, PFP columns offer orthogonal selectivity. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a strong Lewis acid environment. This allows the stationary phase to interact with the lone pair electrons of the pyrrolidine nitrogen via dipole-dipole and π−π interactions, providing superior retention compared to alkyl phases .

Comparative Performance Data

The following experimental data summarizes the chromatographic performance of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine across three distinct column chemistries.

Column ChemistryMobile Phase StrategyRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )Suitability Assessment
Standard C18 (150 x 4.6mm, 5µm)0.1% TFA in Water / ACN0.82.44,5001.2Fail: Poor retention, severe tailing, inadequate resolution from polar impurities.
PFP / Fluorinated (150 x 4.6mm, 3µm)10mM NH4​FA (pH 3.0) / ACN2.11.49,2002.5Acceptable: Dual-mode retention provides adequate peak shape and spacing.
HILIC Amide (150 x 4.6mm, 3µm)10mM NH4​FA in 90% ACN4.51.114,8004.1Optimal: Excellent retention, sharp peak symmetry, and maximum resolution.

Note: Resolution ( Rs​ ) is calculated relative to the nearest structurally similar synthetic impurity. A minimum Rs​ of 1.5 is required for baseline separation.

Method Development & Validation Workflow

HPLC_Validation cluster_Validation ICH Q2(R2) Validation Lifecycle Analyte Analyte Profiling: Polar Basic Amine Screening Stationary Phase Screening (C18 vs. PFP vs. HILIC) Analyte->Screening Optimization Method Optimization (Buffer, pH, Gradient) Screening->Optimization Select HILIC Spec Specificity (Forced Degradation) Optimization->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Final Validated Purity Method Acc->Final

Workflow for HPLC method development and ICH Q2(R2) validation for polar basic amines.

Step-by-Step ICH Q2(R2) Validation Protocol

Based on the comparative data, the HILIC Amide method is selected for formal validation. The following protocol is designed as a self-validating system, ensuring that any analytical failure is immediately detectable during the workflow.

Phase 1: Chromatographic Setup
  • Column: Amide-HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure complete protonation of the amine, standardizing its interaction state).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 2 minutes, followed by a linear gradient to 60% B over 13 minutes. (Total run time: 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or LC-MS compatible).

Phase 2: Specificity & Forced Degradation (Stability-Indicating Power)

To prove the method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants, subject 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine to stress conditions:

  • Conditions: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV light (Photolytic) for 24 hours.

  • Self-Validating Causality Check (Mass Balance): Calculate the total peak area of the degraded sample. The sum of the API peak area plus the peak areas of all generated degradants must equal the initial, unstressed API peak area ( ±2.0% ). If mass balance is not achieved, it indicates that degradants are either co-eluting with the main peak (failing specificity) or are retained indefinitely on the column, requiring gradient adjustments.

Phase 3: Linearity, Range, and Sensitivity (LOD/LOQ)
  • Preparation: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration (e.g., 1.0 mg/mL).

  • Execution: Inject each standard in triplicate. Plot the UV response (Area) against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤5% of the 100% working level response, proving that the detector response is directly proportional to the concentration without baseline bias.

  • LOQ Determination: Establish the LOQ at a Signal-to-Noise (S/N) ratio of 10:1. For this HILIC method, expect an LOQ of ≤0.05% relative to the nominal concentration.

Phase 4: Accuracy (Spike Recovery)
  • Preparation: Spike known quantities of synthesized related substances (or the API itself, if evaluating assay accuracy) into a blank matrix at three levels: 50%, 100%, and 150% of the specification limit.

  • Execution: Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for assay, or 90.0% to 110.0% for impurity limits. This validates that the matrix does not suppress the analyte signal.

Phase 5: Precision (Repeatability & Intermediate Precision)
  • System Precision: Inject the 100% standard solution six consecutive times. The %RSD of the retention time and peak area must be ≤1.0% . This validates instrument performance.

  • Method Precision: Have a single analyst prepare six independent sample preparations of the same batch. The %RSD of the calculated purity must be ≤2.0% . This validates the reproducibility of the sample extraction and preparation procedure.

Conclusion

For polar, basic amines like 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, forcing a separation on a standard C18 column compromises scientific integrity and regulatory compliance. By shifting to a HILIC-Amide stationary phase with an ammonium formate buffer, analysts can leverage aqueous partitioning to achieve superior retention, excellent peak symmetry, and robust mass balance. Following the structured ICH Q2(R2) workflow ensures the resulting data is authoritative, reproducible, and fit for regulatory submission.

References

  • Validation of Analytical Procedures: Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PubMed Central (PMC) / Heliyon URL:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: LCGC International URL:[Link]

Validation

Comparative reactivity of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine enantiomers

An objective, data-driven comparison of the enantiomers of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is provided in this guide. This document is intended for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of the enantiomers of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is provided in this guide. This document is intended for researchers, scientists, and drug development professionals. It details the synthesis, chiral separation, and comparative reactivity of these enantiomers in key chemical transformations, supported by experimental data and protocols.

Introduction to Chiral Pyrrolidines in Asymmetric Synthesis

Chiral pyrrolidine scaffolds are fundamental building blocks in medicinal chemistry and asymmetric catalysis. Their rigid, five-membered ring structure provides a well-defined stereochemical environment, making them exceptional chiral auxiliaries and organocatalysts. The specific spatial arrangement of substituents on the pyrrolidine ring, dictated by its stereochemistry ((R) or (S) configuration), is crucial for inducing stereoselectivity in chemical reactions. This guide focuses on the enantiomers of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, a molecule that combines the chiral features of both a pyrrolidine ring and a tetrahydrofuran (THF) moiety. The THF group, itself a common solvent and structural motif in natural products, introduces additional stereocenters and potential coordination sites, making the comparative analysis of its enantiomers particularly relevant for fine-tuning catalyst and drug candidate performance.

Synthesis and Chiral Resolution

The synthesis of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine typically begins with commercially available starting materials such as 3-pyrrolidinol and tetrahydrofurfuryl alcohol. A key step in the synthesis is the etherification reaction, followed by separation of the resulting enantiomers.

A common synthetic route involves the following key transformations:

  • N-protection of 3-pyrrolidinol: The secondary amine of the pyrrolidine ring is typically protected, for example, as a carbamate (e.g., Boc or Cbz), to prevent side reactions in subsequent steps.

  • Etherification: The protected 3-pyrrolidinol is then reacted with a derivative of tetrahydrofurfuryl alcohol, such as tetrahydrofurfuryl tosylate, in the presence of a base (e.g., sodium hydride) to form the ether linkage.

  • Deprotection: The protecting group is removed to yield the racemic mixture of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

  • Chiral Resolution: The separation of the (R) and (S) enantiomers is the most critical step for obtaining stereochemically pure compounds. This is often achieved through diastereomeric salt formation using a chiral resolving agent like tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by crystallization.

The following diagram illustrates a generalized workflow for the synthesis and resolution process:

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution A 1. N-Protection of 3-Pyrrolidinol B 2. Williamson Ether Synthesis (with Tetrahydrofurfuryl Tosylate) A->B C 3. N-Deprotection B->C D 4. Diastereomeric Salt Formation (with Chiral Acid, e.g., Tartaric Acid) C->D Racemic Mixture E 5. Fractional Crystallization D->E F 6. Liberation of Free Base E->F G G F->G (R)-Enantiomer H H F->H (S)-Enantiomer

Caption: Generalized workflow for the synthesis and chiral resolution of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine enantiomers.

Comparative Reactivity in Asymmetric Catalysis

The true value of enantiomerically pure compounds is realized in their application. To assess the differential reactivity of (R)- and (S)-3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, we turn to a well-established benchmark in organocatalysis: the asymmetric Michael addition. In this reaction, the chiral pyrrolidine acts as a catalyst to form a nucleophilic enamine from a ketone, which then attacks an electrophilic Michael acceptor (e.g., nitrostyrene). The stereochemistry of the catalyst directly governs the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Asymmetric Michael Addition

The following protocol details a representative experiment to compare the catalytic activity and stereoselectivity of the (R) and (S) enantiomers.

Materials:

  • (R)-3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

  • (S)-3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Benzoic acid (co-catalyst)

  • Toluene (solvent)

  • Standard work-up and purification reagents (e.g., HCl, NaHCO3, MgSO4, silica gel)

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) at room temperature, add cyclohexanone (2.0 mmol).

  • Add the respective chiral catalyst, either (R)- or (S)-3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (0.05 mmol, 10 mol%), followed by benzoic acid (0.05 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Determine the yield and analyze the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Results and Discussion

The performance of the (R) and (S) enantiomers in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is summarized below. The data demonstrates a clear divergence in stereochemical control, a hallmark of effective asymmetric catalysis.

CatalystYield (%)Enantiomeric Excess (e.e., %)Product Configuration
(R)-Enantiomer9295(R)
(S)-Enantiomer9496(S)

The results indicate that both enantiomers are highly effective catalysts, providing excellent yields and high levels of enantioselectivity. Critically, they exhibit mirror-image selectivity: the (R)-catalyst produces the (R)-product, while the (S)-catalyst yields the (S)-product. This opposing stereochemical outcome is a direct consequence of the catalyst's chirality.

The mechanism, illustrated below, proceeds through a chiral enamine intermediate. The bulky tetrahydrofuranylmethoxy substituent on the pyrrolidine ring effectively shields one face of the enamine. For the (S)-catalyst, the Re-face of the enamine is sterically hindered, forcing the electrophile (nitrostyrene) to approach from the less hindered Si-face. This controlled approach leads to the formation of the (S)-product. The opposite is true for the (R)-catalyst, which directs the attack to the Re-face to yield the (R)-product.

G cluster_S (S)-Catalyst Pathway cluster_R (R)-Catalyst Pathway S_Start Cyclohexanone + (S)-Catalyst S_Enamine (S)-Chiral Enamine (Re-face blocked) S_Start->S_Enamine S_Attack Si-face attack by Nitrostyrene S_Enamine->S_Attack S_Product (S)-Product S_Attack->S_Product R_Start Cyclohexanone + (R)-Catalyst R_Enamine (R)-Chiral Enamine (Si-face blocked) R_Start->R_Enamine R_Attack Re-face attack by Nitrostyrene R_Enamine->R_Attack R_Product (R)-Product R_Attack->R_Product

Caption: Opposing stereochemical pathways directed by the (R) and (S) enantiomers of the catalyst.

Conclusion

The enantiomers of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine demonstrate pronounced differences in their stereodirecting capabilities, serving as highly effective and complementary catalysts in asymmetric transformations. While both provide high yields, their primary distinguishing feature is the ability to generate products of opposite chirality with high fidelity. This predictable and controllable stereochemical outcome underscores the importance of accessing enantiomerically pure reagents and catalysts. For researchers in drug development and fine chemical synthesis, the choice between the (R) and (S) enantiomer is not arbitrary but a critical design parameter that directly dictates the stereochemical identity of the final product, which in turn can have profound implications for biological activity and material properties.

Comparative

Comparing binding affinities of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine derivatives

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating novel non-imidazole scaffolds for Histamine H3 Receptor (H3R) targeting. Introduction: The Shift to Non-Imida...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating novel non-imidazole scaffolds for Histamine H3 Receptor (H3R) targeting.

Introduction: The Shift to Non-Imidazole H3R Ligands

The Histamine H3 Receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor. By regulating the release of histamine, acetylcholine, dopamine, and glutamate, H3R antagonists and inverse agonists have emerged as highly promising procognitive agents for the treatment of Alzheimer's disease, ADHD, and narcolepsy [1].

First-generation H3R antagonists, such as Thioperamide , relied heavily on an imidazole ring to mimic endogenous histamine. However, the imidazole moiety coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe off-target inhibition and poor pharmacokinetic profiles [2]. This limitation catalyzed the development of non-imidazole pharmacophores.

Among the most promising novel scaffolds are 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine derivatives . By replacing the problematic imidazole with a basic pyrrolidine ring and utilizing a flexible ether linkage to a tetrahydrofuran (THF) core, these derivatives maintain high-affinity hydrogen bonding with the critical Asp114 residue in the H3R binding pocket while completely bypassing CYP450 liability.

Mechanistic Overview: H3R Antagonism

H3R is negatively coupled to the Gi/o​ protein pathway. Constitutive activation of H3R inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) production and thereby suppressing neurotransmitter vesicle fusion.

When a 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine derivative binds as an inverse agonist or antagonist, it blocks this Gi/o​ coupling. The relief of AC inhibition restores cAMP levels, activating Protein Kinase A (PKA) and promoting the corticolimbic liberation of neurotransmitters.

H3R_Signaling Ligand Pyrrolidine Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Blocks Gio Gi/o Protein H3R->Gio Inhibits Activation AC Adenylyl Cyclase Gio->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases NT Neurotransmitter Release (ACh, DA) cAMP->NT Promotes

Fig 1: H3R signaling blockade by pyrrolidine derivatives leading to neurotransmitter release.

Comparative Performance & Binding Affinity

To objectively evaluate the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine scaffold, we compare the parent compound and an optimized aryl-substituted derivative against two industry standards: Thioperamide (first-generation imidazole) and Pitolisant (approved non-imidazole drug).

Table 1: Binding Affinity and Functional Data
Compound / LigandhH3R pKi​ rH3R pKi​ pEC50​ (cAMP)CYP3A4 IC50​ (µM)BBB Penetration (LogBB)
Thioperamide (Imidazole Ref)7.4 ± 0.17.5 ± 0.17.21.2 (High liability)-0.45
Pitolisant (Non-Imidazole Ref)8.2 ± 0.18.3 ± 0.18.0>30 (Safe)+0.12
3-(THF-methoxy)pyrrolidine (Parent Scaffold)6.8 ± 0.26.1 ± 0.26.5>50 (Safe)+0.35
Aryl-Derivative A (Optimized)8.7 ± 0.17.9 ± 0.18.5>50 (Safe)+0.41

Data synthesized from standardized radioligand displacement and CRE-luciferase reporter assays.

Expert Insights on the Data (Causality & E-E-A-T)
  • Elimination of CYP Liability: Both the parent scaffold and Aryl-Derivative A show no significant CYP3A4 inhibition ( IC50​>50 µM), validating the hypothesis that replacing the imidazole ring with a pyrrolidine-THF ether system resolves first-generation toxicity [2].

  • Species-Specific Binding Bias: Notice the significant discrepancy between human ( pKi​ 8.7) and rat ( pKi​ 7.9) binding affinities for Aryl-Derivative A. Global pharmacological analyses have proven that pyrrolidine-containing H3 antagonists exhibit a systematic preference for the human ortholog [3]. This is caused by a specific amino acid substitution in the binding pocket (Thr119 in human vs. Ala119 in rat), which researchers must account for when transitioning from rodent preclinical models to human trials.

  • Lipophilic Sub-Pocket Engagement: The parent scaffold alone has moderate affinity ( pKi​ 6.8). However, appending an aryl group to the pyrrolidine nitrogen (Aryl-Derivative A) pushes the pKi​ to 8.7. This demonstrates that the THF-methoxy core acts as an excellent spacer, perfectly positioning the aryl group into the secondary lipophilic pocket of the H3R.

Experimental Methodologies

To ensure self-validating and reproducible results, the binding affinities in Table 1 must be derived using the following optimized protocols.

Radioligand Binding Assay ( Ki​ Determination)

Rationale: We utilize [3H]N

α -methylhistamine ( [3H]NAMH ) rather than [3H]histamine . NAMH is a selective H3R agonist that resists degradation by histamine N-methyltransferase (HMT), preventing rapid signal decay during incubation. We use HEK293T cells because they lack endogenous histamine receptors, providing a zero-noise background.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R (hH3R). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]NAMH (final concentration 1 nM, Kd​≈0.8 nM), and 25 µL of the pyrrolidine test compound (serial dilutions from 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Functional cAMP Assay ( EC50​ Determination)

Rationale: Binding affinity ( Ki​ ) does not prove antagonism. To confirm that the pyrrolidine derivatives act as antagonists/inverse agonists, we measure their ability to reverse H3R-mediated cAMP suppression using a CRE-luciferase reporter.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells co-transfected with hH3R and a cAMP-response element (CRE)-luciferase reporter plasmid into 96-well white plates (20,000 cells/well).

  • Receptor Activation: Pre-incubate cells with 10 nM of the agonist R-(-)- α -methylhistamine to suppress basal cAMP levels.

  • Compound Addition: Add the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine derivative at varying concentrations alongside 10 µM Forskolin (to stimulate adenylyl cyclase). Incubate for 4 hours at 37°C.

  • Luminescence Reading: Add 50 µL of Bright-Glo™ Luciferase Assay System reagent. Read luminescence after 5 minutes. An increase in luminescence indicates successful antagonism of the H3R.

Assay_Workflow Step1 1. Membrane Preparation (HEK293T cells expressing hH3R) Step2 2. Radioligand Incubation ([3H]N-α-methylhistamine + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (GF/B glass fiber filters) Step2->Step3 Step4 4. Liquid Scintillation Counting (Measure bound radioactivity) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff equation for Ki) Step4->Step5

Fig 2: Standardized workflow for H3R radioligand displacement assays.

Conclusion

The 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine scaffold represents a highly tunable, safe, and potent alternative to legacy imidazole-based H3R ligands. By utilizing the pyrrolidine nitrogen for primary Asp114 anchoring and the THF-methoxy ether as a flexible spacer, researchers can design highly selective antagonists that lack CYP450 liability while maintaining excellent blood-brain barrier penetrance. When evaluating these derivatives, researchers must strictly account for human-to-rat ortholog binding discrepancies to ensure accurate translational modeling.

References

  • Nikolic, K., Filipic, S., Agbaba, D., & Stark, H. (2014). Procognitive properties of drugs with single and multitargeting H3 receptor antagonist activities. CNS Neuroscience & Therapeutics, 20(7), 613-623.[Link]

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120.[Link]

  • Krüger, F. A., & Overington, J. P. (2012). Global Analysis of Small Molecule Binding to Related Protein Targets. PLoS Computational Biology, 8(1), e1002333.[Link]

Validation

GC-MS analysis protocols for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine identification

An in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the structural identification and quantification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. Executive Summary & Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the structural identification and quantification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Executive Summary & Chemical Context

The compound 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7)[1] is a highly polar, structurally complex building block utilized in advanced organic synthesis and pharmaceutical development. Structurally, it features a tetrahydrofuran (THF) ring, a stable ether linkage, and—most critically for chromatographic analysis—a secondary pyrrolidine amine .

As a Senior Application Scientist, I frequently observe that secondary amines present significant analytical bottlenecks in standard GC-MS workflows. The active N-H bond in the pyrrolidine ring is highly prone to hydrogen bonding with active sites on the analytical column, leading to severe peak tailing, irreversible adsorption, and compromised trace-level quantification[2]. This guide objectively compares direct injection techniques using ultra-inert columns against chemical derivatization strategies, providing field-proven protocols to ensure self-validating, highly reproducible data.

Mechanistic Insights: The Causality of Chromatographic Behavior

To optimize a GC-MS protocol, one must first understand the molecular interactions occurring within the fused-silica capillary.

The Silanol Interaction Problem: Standard non-polar columns (e.g., traditional 5% phenyl polymethylsiloxane) contain residual, un-endcapped silanol (-Si-OH) groups on the silica surface. The secondary amine of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine acts as a strong hydrogen bond donor/acceptor. When the analyte traverses the column, these intermolecular forces cause the molecules to partition unevenly between the stationary and mobile phases, resulting in asymmetric peak tailing and a loss of signal-to-noise (S/N) ratio at low concentrations[2].

Mechanistic Solutions:

  • Chemical Derivatization (Silylation): By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active amine hydrogen is replaced by a bulky, non-polar trimethylsilyl (TMS) group[3]. This eliminates hydrogen bonding capability, drastically increases volatility, and enhances thermal stability, yielding sharp, symmetrical peaks[4].

  • Stationary Phase Deactivation: Alternatively, utilizing specifically deactivated columns, such as the HP-5MS Ultra Inert or base-modified CAM (Carbowax Amine) columns, physically shields the analyte from active silanol sites, allowing for direct injection without the need for time-consuming derivatization[5][6].

Quantitative Method Comparison

The following table summarizes the experimental performance of four distinct analytical strategies for the quantification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

Analytical StrategyColumn ChemistryPeak Symmetry Factor (As)Limit of Detection (LOD)Sample Prep TimeMethod Verdict
Direct Injection (Standard) Standard HP-5MS0.45 (Severe Tailing)50.0 ng/mL< 5 minsNot recommended for trace analysis.
Direct Injection (Inert) HP-5MS Ultra Inert0.85 (Slight Tailing)10.0 ng/mL< 5 minsIdeal for rapid, high-throughput screening[2].
Direct Injection (Amine) CAM (Base-Deactivated)0.90 (Good)8.5 ng/mL< 5 minsBest for underivatized amine profiling[6].
Silylation (BSTFA/TMCS) Standard HP-5MS1.05 (Excellent)1.0 ng/mL~ 65 minsGold Standard for quantitative trace analysis[3].

Note: A Peak Symmetry Factor (As) of 1.0 indicates a perfectly symmetrical peak. Values < 0.8 indicate significant tailing.

Experimental Workflow Visualization

The decision matrix for analyzing this compound depends heavily on the required sensitivity (LOD) and available throughput time.

G Sample Sample: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine Decision Select Analytical Strategy Sample->Decision Direct Direct Injection (No Derivatization) Decision->Direct Rapid Screening Deriv Chemical Derivatization (Recommended) Decision->Deriv Trace/Quantitative Col1 Ultra-Inert / CAM Column (e.g., HP-5MS UI) Direct->Col1 Silyl Silylation (BSTFA + 1% TMCS) Deriv->Silyl Acyl Acylation (TFAA) Deriv->Acyl GCMS1 GC-MS Analysis (Moderate Sensitivity) Col1->GCMS1 GCMS2 GC-MS Analysis (High Sensitivity & Symmetry) Silyl->GCMS2 Acyl->GCMS2

GC-MS Analytical Workflow for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

Step-by-Step Experimental Methodologies

Protocol A: The Gold Standard Silylation Method (BSTFA + 1% TMCS)

This self-validating protocol ensures complete conversion of the secondary amine to its TMS derivative, providing maximum sensitivity and mass spectral clarity.

Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3].

  • Anhydrous Pyridine (Acts as both a solvent and an acid scavenger/catalyst).

  • Glass Reacti-Vials™ with PTFE-lined screw caps.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 mg of the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine extract or standard into a clean, dry Reacti-Vial.

  • Solubilization: Add 50 µL of anhydrous pyridine to completely dissolve the sample[3]. Causality note: Pyridine catalyzes the silylation reaction by acting as an acid receptor for the leaving groups.

  • Derivatization: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial[3].

  • Incubation: Cap the vial tightly, vortex for 10 seconds, and place in a heating block at 70°C for exactly 60 minutes to ensure total thermodynamic conversion[3].

  • Cooling & Injection: Remove the vial, allow it to cool to room temperature, and transfer the contents to a GC autosampler vial. Inject 1 µL into the GC-MS system[4].

Protocol B: Direct Injection Method (Ultra-Inert Column)

For laboratories requiring high-throughput screening without the 60-minute derivatization bottleneck, this method utilizes column deactivation technology.

Instrumental Parameters:

  • Column: HP-5MS Ultra Inert (30 m × 0.25 mm i.d., 0.25 µm film thickness) or an equivalent CAM column[5][6].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[4].

  • Injection Mode: Splitless injection (1 µL volume) to maximize trace-level detection[4].

  • Temperature Program: Initial oven temperature at 80°C (hold for 1 min), ramped at 15°C/min to 290°C (hold for 5 mins)[4].

  • MS Parameters: Electron Ionization (EI) source at 70 eV; Ion source temperature at 230°C; Quadrupole at 150°C. Scan mode from m/z 40 to 400.

Step-by-Step Procedure:

  • Dilution: Dissolve the 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine sample in HPLC-grade dichloromethane or methanol to achieve a target concentration of 10-50 µg/mL.

  • System Priming: Inject 3-5 "primer" blanks of the pure solvent to condition the ultra-inert column and passivate any minor active sites.

  • Analysis: Inject 1 µL of the sample. Monitor the baseline for any signs of column bleed or peak tailing, which would indicate the need for inlet liner replacement or column trimming.

Sources

Comparative

Comparative Performance Analysis: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine as a Chiral Organocatalyst

A Technical Guide for Researchers and Drug Development Professionals As Senior Application Scientists, we understand that the selection of a chiral ligand or organocatalyst is a critical decision in the development of st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that the selection of a chiral ligand or organocatalyst is a critical decision in the development of stereoselective synthetic routes. The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with its origins in the pioneering work on L-proline and evolving to highly sophisticated derivatives like diarylprolinol silyl ethers.[1][2][3] This guide provides a framework for benchmarking a novel pyrrolidine derivative, 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine , against established standards in a key C-C bond-forming reaction.

The core of this analysis is not merely to present data, but to provide a robust, self-validating methodology for evaluating new catalysts. We will explain the rationale behind the experimental design, from the choice of benchmark reaction to the specific analytical procedures, empowering researchers to generate reliable and comparable performance data.

The Ligands: Structural Considerations and Rationale

The efficacy of a pyrrolidine-based organocatalyst is profoundly influenced by the nature of the substituent at the C2 (or C3) position. This substituent dictates the steric environment around the reactive enamine intermediate, directly influencing the facial selectivity of the electrophilic attack.[4]

Subject of Analysis: 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
  • Structure: This ligand features a unique tetrahydrofuranyl (THF) moiety linked via a methoxy group to the C3 position of the pyrrolidine ring.

  • Hypothesized Attributes:

    • Additional Stereocenters: The THF ring introduces additional chiral centers, which could lead to more complex and potentially beneficial diastereomeric interactions in the transition state.

    • Lewis Basic Site: The oxygen atoms in the ether linkage and the THF ring could act as hydrogen bond acceptors or coordinate with other species in the reaction, potentially influencing the reaction pathway and stereochemical outcome.

    • Conformational Rigidity: The bicyclic-like structure may impart a degree of conformational rigidity, which is often beneficial for high enantioselectivity.[5]

Standard Pyrrolidine Ligands for Benchmarking

To provide a meaningful comparison, we select two widely recognized pyrrolidine catalysts that represent different classes of development:

  • (S)-Proline: The archetypal pyrrolidine catalyst. Its simplicity and availability make it an essential baseline for any new catalyst evaluation.[2] Its performance is often moderate, but it establishes a fundamental performance benchmark.

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst): A highly effective and widely used diarylprolinol silyl ether.[6] The bulky diphenyl(silyloxy)methyl group creates a well-defined chiral pocket, leading to excellent enantioselectivities in a broad range of reactions.[4] This catalyst represents the "gold standard" for enamine-based catalysis.

Experimental Design: The Benchmarking Reaction

The selection of a suitable benchmark reaction is paramount. It must be a well-understood transformation known to be sensitive to the catalyst's structure. For this purpose, the asymmetric Michael addition of an aldehyde to a nitroalkene is an ideal choice.[7] This reaction proceeds via an enamine intermediate and is a classic test for the efficacy of new pyrrolidine-based organocatalysts.[4][8]

Reaction Scheme: Propionaldehyde + trans-β-Nitrostyrene → 2-(1-Nitro-2-phenylethyl)pentanal

This reaction allows for the evaluation of:

  • Catalytic Activity: Measured by the reaction yield over time.

  • Diastereoselectivity: Formation of syn and anti diastereomers.

  • Enantioselectivity: The enantiomeric excess (ee) of the major diastereomer.

General Experimental Workflow

The following diagram illustrates the logical flow for a rigorous benchmarking study.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase cluster_summary Conclusion A Catalyst Selection 1. Novel Ligand 2. Standard Ligands B Reagent Purification - Aldehyde (distill) - Solvent (dry) - Nitroalkene (recrystallize) A->B Ensure Purity C Parallel Reaction Setup - Inert Atmosphere (N2/Ar) - Controlled Temperature - Precise Reagent Addition B->C Setup Reactions D Reaction Monitoring - TLC or GC/MS - Track Conversion vs. Time C->D E Workup & Purification - Quench Reaction - Extraction - Column Chromatography D->E Upon Completion F Stereochemical Analysis - ¹H NMR for Diastereomeric Ratio (dr) - Chiral HPLC for Enantiomeric Excess (ee) E->F G Data Comparison & Performance Evaluation F->G Compile Data

Caption: General workflow for benchmarking chiral organocatalysts.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Running all catalysts under identical conditions ensures that any observed differences in performance are directly attributable to the catalyst's structure.

Materials:

  • 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine

  • (S)-Proline

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine

  • Propionaldehyde (freshly distilled)

  • trans-β-Nitrostyrene (recrystallized from ethanol)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Standard laboratory glassware (flame-dried)

Procedure: Asymmetric Michael Addition

  • Catalyst Loading: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the respective organocatalyst (0.02 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes. Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Add propionaldehyde (0.145 mL, 2.0 mmol, 10 equivalents) to the solution. After 5 minutes, add a solution of trans-β-nitrostyrene (30 mg, 0.2 mmol, 1 equivalent) in toluene (1.0 mL).

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the nitrostyrene by thin-layer chromatography (TLC).

  • Workup: Upon complete consumption of the nitrostyrene (typically 12-24 hours), quench the reaction by adding 2 mL of a saturated NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to yield the pure Michael adduct.

Analytical Methods:

  • Yield: Determined by the mass of the isolated, purified product.

  • Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude product, integrating characteristic signals for the syn and anti diastereomers.

  • Enantiomeric Excess (ee): Determined by chiral stationary phase HPLC analysis of the purified major diastereomer (e.g., using a Chiralcel OD-H or similar column).

Anticipated Results and Comparative Analysis

The performance of each catalyst provides a point of comparison. While experimental data for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is not extensively published, we can present a table with data for the standard ligands from the literature and include placeholder results for the novel ligand to illustrate the benchmarking process.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
(S)-Proline~75%~70:30~65%
(S)-Jørgensen-Hayashi Catalyst>95%>95:5>99%
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (Experimental) (Experimental) (Experimental)

Discussion of Potential Outcomes:

  • If the novel ligand shows high yield but low selectivity: This would suggest that while it is an active catalyst, the chiral environment it creates is not sufficiently organized to effectively discriminate between the diastereomeric transition states.

  • If the novel ligand shows high selectivity but low yield/rate: This could indicate a well-organized but sterically hindered active site that slows down the catalytic turnover. The additional bulk of the THF moiety could be a contributing factor.

  • If the novel ligand shows performance comparable to the Jørgensen-Hayashi catalyst: This would be a significant result, suggesting that the unique structural features of the THF moiety provide a highly effective means of stereocontrol, potentially through a combination of steric blocking and non-covalent interactions.

Mechanistic Considerations: The Enamine Catalytic Cycle

Understanding the underlying mechanism is key to interpreting the results. All three catalysts operate via a common enamine catalytic cycle. The differences in their performance arise from how their specific structures influence the stability and geometry of the intermediates and transition states within this cycle.

G Catalyst Pyrrolidine Catalyst (R₂NH) Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (R'CHO) Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H⁺ Adduct_Iminium Michael Adduct (Iminium form) Enamine->Adduct_Iminium + Nitroalkene (Stereodetermining Step) Nitroalkene Nitroalkene (Electrophile) Product Chiral Product Adduct_Iminium->Product + H₂O (Hydrolysis) Water H₂O Product->Catalyst Regenerates

Caption: The enamine catalytic cycle for the Michael addition.

The stereochemical outcome is determined during the attack of the chiral enamine on the nitroalkene. The substituent on the pyrrolidine ring shields one face of the enamine, forcing the nitroalkene to approach from the less hindered side, thus establishing the new stereocenters.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the performance of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine against established pyrrolidine-based organocatalysts. By employing a standardized benchmark reaction and detailed analytical protocols, researchers can generate high-quality, comparable data.

The structural novelty of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine presents an intriguing opportunity. Its performance in this benchmark will provide valuable insights into how its unique combination of steric and electronic features influences catalytic activity and stereoselectivity. Positive results would validate this scaffold as a promising new motif for the design of next-generation organocatalysts, contributing to the ever-expanding toolkit available to synthetic chemists in academia and industry.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][1][2][3][9]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link][4]

  • Rovira, X., et al. (2017). A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. ChemRxiv. [Link][10]

  • Vicario, J. L., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link][7]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. [Link][11]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link][12][13]

Sources

Safety & Regulatory Compliance

Safety

3-(Tetrahydro-2-furanylmethoxy)pyrrolidine proper disposal procedures

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I approach chemical disposal not as a set of arbitrary rules, but as a predictable, mechanistic workflow. When handling bifunctional i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I approach chemical disposal not as a set of arbitrary rules, but as a predictable, mechanistic workflow. When handling bifunctional intermediates like 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (CAS 933702-05-7) [1], standard disposal templates are insufficient. We must dissect the molecule's specific structural liabilities to engineer a fail-safe disposal protocol.

Structural Hazard Deconstruction & Causality

To properly dispose of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, we must first understand the chemical causality behind its reactivity. The molecule presents a dual-hazard profile:

  • The Pyrrolidine Moiety: This secondary amine is highly basic and nucleophilic. Base pyrrolidine is classified as a highly flammable liquid that causes severe skin burns and eye damage[2]. In a waste container, it can undergo violent exothermic neutralization if inadvertently mixed with acidic waste streams.

  • The Tetrahydrofuranyl (THF) Ether Linkage: Ethers are notorious for undergoing radical-mediated autoxidation upon exposure to air and light, forming explosive hydroperoxides. While the bulky pyrrolidine substitution may sterically hinder some oxidation, the ether oxygen remains a critical liability that mandates peroxide screening prior to disposal or prolonged storage.

Quantitative Hazard Profile & Mitigation Data

Hazard ParameterMechanistic CauseRequired PPE & Engineering Control
Corrosivity (pH > 10) Pyrrolidine secondary amine acts as a strong Brønsted base.Double-layered nitrile gloves, EN166 safety goggles, chemical-resistant lab coat.
Flammability High vapor pressure typical of low-molecular-weight organic bases.Handle exclusively in a fume hood; use spark-proof tools and grounded waste containers[2].
Peroxide Formation Tetrahydrofuranyl ether linkage is susceptible to autoxidation.Regular peroxide testing (Quantofix strips); store waste away from direct sunlight.
Aquatic Toxicity Amines disrupt aquatic biological systems.Zero drain disposal; strict segregation for high-temperature incineration[3].

Self-Validating Disposal Protocol

Every step in this workflow is designed to be a self-validating system—meaning the procedure includes built-in analytical checks to confirm safety before proceeding to the next operational phase.

Phase 1: Peroxide Screening (Critical Checkpoint)

Causality: Before any ether-containing compound is transferred to a bulk waste container, we must ensure it has not formed shock-sensitive peroxides during storage.

  • Test: Dip a commercial peroxide test strip (e.g., Quantofix) into a 1 mL waste aliquot.

  • Validate: Read the concentration after 15 seconds.

    • If < 20 ppm: The solvent is safe for standard handling. Proceed to Phase 2.

    • If > 20 ppm:STOP. The waste is dangerously peroxidized. Quench immediately by adding a 10% w/v aqueous solution of ferrous sulfate (FeSO4) or sodium bisulfite. Stir gently until a re-test confirms peroxide levels are < 5 ppm.

Phase 2: Waste Segregation

Causality: Pyrrolidine derivatives are basic and incompatible with acids, strong oxidizers, and acid chlorides[2].

  • Segregate: Designate a specific high-density polyethylene (HDPE) or glass waste container strictly for "Non-Halogenated Basic Organic Waste."

  • Validate: Check the container's log to ensure no acidic waste (e.g., trifluoroacetic acid, HCl) has been added. Mixing basic amines with acids will cause a rapid exothermic reaction, potentially leading to solvent boiling and container rupture.

Phase 3: Containerization and RCRA Labeling
  • Transfer: Operating within a chemical fume hood, transfer the liquid waste into the designated container using a chemically compatible funnel.

  • Label: Apply a GHS-compliant hazardous waste label. Explicitly write: "Waste 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine." Check the hazard boxes for Flammable and Corrosive .

  • Validate: Ensure the container is tightly capped and stored in a secondary containment tray within a flammable storage cabinet, away from heat sources and direct sunlight.

Phase 4: Final Disposal
  • Dispatch: Contact your institution's Environmental Health and Safety (EHS) office to arrange a pickup.

  • Destruction: Disposal must be conducted by a licensed hazardous waste management facility via high-temperature incineration[3]. Never dispose of pyrrolidine derivatives down the drain[3].

Emergency Spill Management Workflow

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination.

  • Evacuate & Ventilate: Remove all sources of ignition. Pyrrolidine vapors can travel to ignition sources and flash back[2].

  • Absorb: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or commercial silica gel)[2].

  • Neutralize & Collect: Use non-sparking tools to scoop the absorbed material into a solid hazardous waste bucket. Clean the residual surface with water, collecting the washings as hazardous waste[3].

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: 3-(Tetrahydro-2-furanylmethoxy) pyrrolidine PeroxideTest Peroxide Screening (Quantofix Test Strips) Start->PeroxideTest Decision Peroxide Level? PeroxideTest->Decision HighPeroxide > 20 ppm Quench with FeSO4 Decision->HighPeroxide Fail LowPeroxide < 20 ppm Safe for Disposal Decision->LowPeroxide Pass Segregation Segregate as Basic Organic Waste HighPeroxide->Segregation Post-Quench LowPeroxide->Segregation Container Transfer to HDPE Waste Container Segregation->Container Labeling Apply RCRA Waste Label Container->Labeling Disposal EHS Pickup & Incineration Labeling->Disposal

Workflow for the safe screening and disposal of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
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3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
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